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Core Science & Biosynthesis

Foundational

A Technical Guide to (R)-2-Phenoxypropionic Acid: The Chiral Cornerstone of Modern Aryloxyphenoxypropionate Herbicides

Abstract The relentless pursuit of enhanced agricultural productivity necessitates the development of increasingly selective and efficient herbicides. Within the arsenal of modern weed management, the aryloxyphenoxypropi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of enhanced agricultural productivity necessitates the development of increasingly selective and efficient herbicides. Within the arsenal of modern weed management, the aryloxyphenoxypropionate (AOPP) class of herbicides stands out for its potent, post-emergence control of grass weeds in broadleaf crops. The efficacy of these compounds is intrinsically linked to their stereochemistry, with the biological activity residing almost exclusively in the (R)-enantiomer. This guide provides an in-depth technical exploration of (R)-2-phenoxypropionic acid and its derivatives, pivotal chiral building blocks in the synthesis of these vital agricultural tools. We will dissect the mechanism of action, explore diverse synthetic routes from classic chemistry to modern biocatalysis, and provide detailed protocols, offering researchers and development professionals a comprehensive resource on this critical topic.

The Principle of Chirality in Herbicide Efficacy

In chemical synthesis, molecules possessing a chiral center can exist as two non-superimposable mirror images, known as enantiomers. While physically similar, these enantiomers can exhibit profoundly different biological activities. This is because biological targets, such as enzymes, are themselves chiral and will interact preferentially with one enantiomer over the other, akin to a left hand specifically fitting a left-handed glove.

For aryloxyphenoxypropionate herbicides, the herbicidal potency is vested in the (R)-isomer.[1][2] Consequently, the production of enantiomerically pure (R)-isomer herbicides is not merely an academic exercise; it is a strategic imperative. Utilizing the pure (R)-enantiomer allows for a reduction in the application rate by up to 50% compared to the racemic mixture, significantly decreasing the chemical load on the environment and reducing costs without compromising efficacy.[3] (R)-2-phenoxypropionic acid (R-PPA) and its key hydroxylated derivative, (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), are the foundational chiral synthons that enable the large-scale production of these advanced, stereochemically pure herbicides.[4][5]

Mechanism of Action: Targeting Acetyl-CoA Carboxylase (ACCase)

AOPP herbicides, colloquially known as "fops," exert their herbicidal effect by targeting and inhibiting a critical enzyme in plants: Acetyl-CoA Carboxylase (ACCase).[6][7]

2.1. The Role of ACCase

ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids.[8] This process is fundamental for the production of phospholipids, which are essential components of cell membranes, and other vital secondary metabolites. By inhibiting ACCase, AOPP herbicides effectively halt fatty acid production, leading to a cascade of catastrophic cellular failures.[9] The integrity of cell membranes is lost, resulting in metabolite leakage and, ultimately, cell death.[9] The herbicidal action is most pronounced in regions of active growth, such as the meristematic tissues, where the demand for new membrane synthesis is highest.[6][8]

2.2. Basis for Selectivity

The remarkable selectivity of AOPP herbicides for grasses (monocots) over broadleaf plants (dicots) is due to structural differences in the ACCase enzyme between these plant groups.[9] Grasses possess a homomeric plastidic form of ACCase that is highly sensitive to AOPP inhibitors. In contrast, most dicots have a heteromeric, AOPP-tolerant form of ACCase in their plastids, rendering them naturally resistant.[9][10] This biochemical distinction is the cornerstone of their utility in controlling grass weeds within broadleaf crops like soybeans and cotton.

ACCase Inhibition Pathway cluster_plant_cell Susceptible Grass Plant Cell AOPP (R)-AOPP Herbicide (e.g., Quizalofop) ACCase Acetyl-CoA Carboxylase (ACCase Enzyme) AOPP->ACCase Binds & Inhibits FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Blocked Membranes Cell Membrane Formation & Integrity FattyAcids->Membranes Halted PlantDeath Weed Death Membranes->PlantDeath Leads to Disruption

Caption: Mechanism of action for AOPP herbicides.

Synthesis of the Chiral Precursor: (R)-2-Phenoxypropionic Acid

The efficient and stereoselective synthesis of (R)-PPA and its crucial intermediate, R-HPPA, is paramount for the economic viability of AOPP herbicides. Both chemical and biocatalytic methods have been developed, each with distinct advantages.

3.1. Chemical Synthesis Routes

Traditional chemical methods often rely on asymmetric synthesis starting from a readily available chiral molecule (a "chiral pool").

  • From L-Alanine: A highly effective route involves the conversion of L-alanine, a natural amino acid, into (S)-2-chloropropionic acid through diazotization and chlorination reactions. This intermediate, with its defined stereochemistry, is then reacted with phenol via an etherification reaction. This step proceeds with an inversion of stereochemistry (an SN2 reaction), yielding the desired (R)-2-phenoxypropionic acid (R-PPA).[4][11] This method is advantageous due to the low cost of the starting materials.[11]

  • Resolution of Racemates: An older approach involves synthesizing a racemic mixture of 2-phenoxypropionic acid and then separating the enantiomers using a chiral resolving agent. However, this method is often less efficient for industrial applications due to the cost of the resolving agents, lower yields (theoretically capped at 50% for the desired enantiomer), and challenges in achieving high enantiomeric purity.[12]

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis of (R)-PPA L_Alanine L-Alanine (Chiral Pool) S_Chloro (S)-2-Chloropropionic Acid L_Alanine->S_Chloro Diazotization & Chlorination R_PPA (R)-2-Phenoxypropionic Acid (Final Product) S_Chloro->R_PPA Phenol Phenol Phenol->R_PPA Etherification (SN2) Inversion of Stereocenter

Sources

Exploratory

mechanism of action of aryloxyphenoxypropionate (AOPP) herbicides

Title: Unraveling the Mechanism of Aryloxyphenoxypropionate (AOPP) Herbicides: Target-Site Interactions, Resistance Mechanisms, and Assay Methodologies Introduction Aryloxyphenoxypropionate (AOPP or "FOP") herbicides are...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unraveling the Mechanism of Aryloxyphenoxypropionate (AOPP) Herbicides: Target-Site Interactions, Resistance Mechanisms, and Assay Methodologies

Introduction

Aryloxyphenoxypropionate (AOPP or "FOP") herbicides are a cornerstone of modern post-emergence graminicides. As a Senior Application Scientist, I often emphasize that understanding the precise molecular interactions of these compounds is critical not only for optimizing their field application but also for developing next-generation inhibitors to combat rising weed resistance. AOPPs function by selectively inhibiting acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in de novo fatty acid biosynthesis[1]. Without fatty acids, susceptible grass weeds cannot maintain cell membrane integrity, leading to rapid necrosis and plant death[1][2].

Structural Biology and the Basis of Selectivity

The selectivity of AOPP herbicides relies on a fundamental divergence in plant ACCase structural biology. Plants possess two distinct forms of ACCase:

  • Heteromeric (Prokaryotic) ACCase: Found in the plastids of dicotyledonous plants, this form consists of multiple independent subunits. It is inherently insensitive to AOPP herbicides, which grants broadleaf crops their natural tolerance[3][4].

  • Homomeric (Eukaryotic) ACCase: Found in the plastids of grass species (Poaceae), this form is a massive, multi-domain polypeptide where the biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT) domains are fused into a single chain[4][5].

AOPP herbicides act as potent, non-competitive inhibitors by lodging specifically within the active site cavity of the CT domain of the homomeric ACCase[3][6]. By binding here, AOPPs prevent the transfer of the carboxyl group from carboxybiotin to acetyl-CoA, effectively halting the production of malonyl-CoA[7][8].

ACCase_Pathway AcetylCoA Acetyl-CoA CT_Domain Carboxyltransferase (CT Domain) AcetylCoA->CT_Domain ATP ATP + HCO3- BC_Domain Biotin Carboxylase (BC Domain) ATP->BC_Domain BC_Domain->CT_Domain Carboxybiotin MalonylCoA Malonyl-CoA CT_Domain->MalonylCoA Lipids Fatty Acids & Cell Membranes MalonylCoA->Lipids AOPP AOPP Herbicide (Inhibitor) AOPP->CT_Domain Blocks

Fig 1: ACCase biochemical pathway and the specific target-site inhibition by AOPP herbicides.

Molecular Determinants of Target-Site Resistance

The intense selective pressure exerted by the repeated application of AOPP and cyclohexanedione (CHD or "DIM") herbicides has driven the evolution of target-site resistance (TSR) in grass weeds[9][10]. TSR is predominantly caused by single-nucleotide polymorphisms (SNPs) resulting in amino acid substitutions within the CT domain of the homomeric ACCase[3][11].

From a structural perspective, these mutations alter the steric topology or the electrochemical environment of the binding pocket, drastically reducing the binding affinity of the herbicide without compromising the enzyme's native catalytic efficiency[11][12].

Table 1: Key ACCase CT-Domain Mutations and Associated Resistance Profiles (Note: Amino acid positions are standardized to the full-length plastidic ACCase sequence of Alopecurus myosuroides)[3][11][12]

Mutation SiteWild-TypeMutantResistance ProfileStructural Consequence
1781 Isoleucine (Ile)Leucine (Leu)Broad cross-resistance (AOPPs, CHDs, DENs)Steric hindrance in the primary binding pocket.
1999 Tryptophan (Trp)Cysteine (Cys)High AOPP resistance; low CHD resistanceLoss of hydrophobic interactions with the aryloxy ring.
2027 Tryptophan (Trp)Cysteine (Cys)High AOPP resistance; low CHD resistanceAltered pi-pi stacking dynamics.
2041 Isoleucine (Ile)Asparagine (Asn)Specific to AOPPs; sensitive to CHDsIntroduction of a polar side chain disrupting lipophilic binding.
2078 Aspartate (Asp)Glycine (Gly)Broad cross-resistance (AOPPs, CHDs, DENs)Conformational shift in the CT domain active site loop.

Experimental Workflows: ACCase Inhibition Assay

To validate the efficacy of novel AOPP analogs or to profile resistant weed biotypes, we rely on robust in vitro ACCase activity assays. The most reliable method is the Malachite Green colorimetric assay[13].

Causality of Experimental Design: Why measure inorganic phosphate (Pi) to assess CT domain inhibition? The ACCase reaction is tightly coupled. The BC domain hydrolyzes ATP to carboxylate biotin, and the CT domain transfers this carboxyl group to acetyl-CoA[8][12]. If an AOPP herbicide blocks the CT domain, the entire enzyme complex stalls, and ATP hydrolysis at the BC domain ceases. By quantifying the release of Pi using Malachite Green, we indirectly but highly accurately measure CT domain activity. This creates a self-validating system: a control lacking acetyl-CoA is run in parallel to subtract background ATPase activity, ensuring that the Pi measured is strictly ACCase-dependent.

Step-by-Step Methodology: Malachite Green ACCase Assay [13]

  • Crude Enzyme Extraction:

    • Step: Harvest 1-2 g of young leaf tissue from the target grass species. Immediately freeze in liquid nitrogen and pulverize into a fine powder.

    • Rationale: Homomeric ACCase is a massive (~400 kDa per subunit) and highly labile protein. Liquid nitrogen prevents proteolytic degradation and preserves the structural integrity of the CT domain.

    • Step: Homogenize the powder in ice-cold extraction buffer (100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and protease inhibitors). Centrifuge at 15,000 × g for 20 min at 4°C. Retain the supernatant.

  • Inhibition Incubation:

    • Step: In a 96-well microplate, dispense 10 µL of AOPP herbicide dilutions (ranging from 0.1 nM to 100 µM in DMSO) or a DMSO control.

    • Step: Add 50 µL of the crude enzyme extract to each well.

    • Step: Initiate the reaction by adding 40 µL of a substrate cocktail (final concentrations: 50 mM HEPES-KOH, 2 mM ATP, 2 mM Acetyl-CoA, 15 mM NaHCO₃, 5 mM MgCl₂). Incubate at 30°C for 30 minutes.

  • Colorimetric Detection & Analysis:

    • Step: Terminate the reaction by adding 20 µL of Malachite Green reagent. The acidic nature of the reagent stops enzyme activity, while the dye forms a stable complex with the released Pi.

    • Step: Incubate for 10 minutes at room temperature for color development.

    • Step: Measure absorbance at 620 nm using a microplate reader.

    • Step: Calculate the IC₅₀ (concentration required to inhibit 50% of ACCase activity) using non-linear regression analysis. A significant rightward shift in the IC₅₀ curve indicates target-site resistance[1][10].

Assay_Workflow Harvest 1. Tissue Harvest (Liquid N2 to prevent proteolysis) Extract 2. Enzyme Extraction (HEPES, DTT, Glycerol) Harvest->Extract Incubate 3. Herbicide Incubation (AOPP dilution series + Extract) Extract->Incubate Reaction 4. Initiate Reaction (Add ATP, Acetyl-CoA, NaHCO3) Incubate->Reaction Detection 5. Malachite Green Addition (Binds free Pi from ATP hydrolysis) Reaction->Detection Analysis 6. Absorbance Reading (620nm) & IC50 Calculation Detection->Analysis

Fig 2: Experimental workflow for the Malachite Green colorimetric ACCase inhibition assay.

Conclusion

Aryloxyphenoxypropionate herbicides remain highly effective tools in agricultural weed management, exploiting a critical structural vulnerability in the homomeric ACCase of grass species. However, the predictable emergence of target-site mutations within the CT domain necessitates continuous monitoring and the development of novel hybrid inhibitors[10][14]. By utilizing rigorous, self-validating biochemical assays, researchers can accurately map resistance profiles and guide the rational design of next-generation ACCase inhibitors.

References

  • SentonPharm. "Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market." SentonPharm. [Link]

  • Takano, Hudson K., et al. "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship." Scientia Agricola, vol. 78, no. 1, 2020. SciELO. [Link]

  • Delye, C., et al. "Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides." Proceedings of the National Academy of Sciences, vol. 104, no. 10, 2007. PNAS. [Link]

  • Rani, S., et al. "Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance." Frontiers in Plant Science, vol. 14, 2023. Frontiers. [Link]

  • Delye, C., et al. "An Isoleucine Residue within the Carboxyl-Transferase Domain of Multidomain Acetyl-Coenzyme A Carboxylase Is a Major Determinant of Sensitivity to Aryloxyphenoxypropionate But Not to Cyclohexanedione Inhibitors." Plant Physiology, vol. 132, no. 3, 2003. PubMed Central. [Link]

  • Shukla, A., et al. "Use of Resistant ACCase Mutants To Screen for Novel Inhibitors against Resistant and Susceptible Forms of ACCase from Grass Weeds." Journal of Agricultural and Food Chemistry, vol. 52, no. 16, 2004. ACS Publications. [Link]

  • Yang, Y., et al. "Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors." Frontiers in Chemistry, vol. 6, 2018. Frontiers. [Link]

Sources

Protocols & Analytical Methods

Method

enantioselective resolution of (R,S)-2-phenoxy-propionic acid methyl ester

An Application Note and Protocol for the Enantioselective Resolution of (R,S)-2-Phenoxy-propionic Acid Methyl Ester Authored by a Senior Application Scientist Introduction: The Significance of Chiral Purity in Aryloxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Enantioselective Resolution of (R,S)-2-Phenoxy-propionic Acid Methyl Ester

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Purity in Aryloxyphenoxypropionates

The 2-phenoxypropionic acid framework is a cornerstone of many commercial herbicides. It is a well-established principle in agrochemical science that the biological activity of these compounds is stereospecific, residing almost exclusively in the (R)-enantiomer.[1][2] The administration of the racemic mixture, therefore, results in a 50% inactive load on the environment, which is both inefficient and undesirable. Consequently, the development of robust and scalable methods for the enantioselective resolution of racemic 2-phenoxypropionic acid and its esters is of paramount importance for the production of next-generation, enantiopure agrochemicals.

This application note provides a detailed guide to the , with a primary focus on enzymatic kinetic resolution. We will delve into the mechanistic principles, provide a validated experimental protocol, and offer insights gleaned from extensive field experience to empower researchers, scientists, and drug development professionals in their pursuit of chirally pure molecules.

The Power of Biocatalysis: Enzymatic Kinetic Resolution

Among the various strategies for obtaining single enantiomers, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and environmental compatibility.[3] Lipases, in particular, have proven to be highly effective biocatalysts for the resolution of a wide array of chiral esters and acids.[2][3][4]

The fundamental principle of kinetic resolution is the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In the context of resolving (R,S)-2-phenoxy-propionic acid methyl ester via hydrolysis, a lipase will preferentially catalyze the hydrolysis of one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely unreacted. This creates a mixture of an enantioenriched acid and an enantioenriched ester, which can then be separated by conventional chemical methods.

The choice of lipase is critical, as different enzymes exhibit varying degrees of enantioselectivity (expressed as the enantiomeric ratio, E). Lipases from Aspergillus oryzae, Candida rugosa, and Pseudomonas fluorescens have all demonstrated utility in resolving aryloxypropionic acid derivatives.[5][6][7] Immobilization of the enzyme can further enhance its stability, reusability, and performance in industrial applications.[5]

Experimental Overview: A Validated Protocol

The following protocol details the enantioselective hydrolysis of (R,S)-2-phenoxy-propionic acid methyl ester using an immobilized lipase from Aspergillus oryzae. This method has been shown to achieve high enantiomeric excess of the substrate (e.e.s) and a conversion rate approaching the theoretical maximum of 50% for a kinetic resolution.[5]

Workflow for Enzymatic Resolution

Enzymatic Resolution Workflow cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Analysis cluster_workup Work-up & Separation Racemic_Ester (R,S)-Ester (Substrate) Reaction_Vessel Reaction at 30°C with Agitation Racemic_Ester->Reaction_Vessel Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Buffer Phosphate Buffer (pH 7.5) Buffer->Reaction_Vessel HPLC Chiral HPLC Analysis Reaction_Vessel->HPLC Sampling Separation Extraction & Separation Reaction_Vessel->Separation After ~50% Conversion Conversion Calculate Conversion HPLC->Conversion ee Calculate e.e.s & e.e.p HPLC->ee Product_S (S)-Ester (Enantioenriched) Separation->Product_S Product_R (R)-Acid (Enantioenriched) Separation->Product_R

Caption: Workflow for the enzymatic resolution of (R,S)-2-phenoxy-propionic acid methyl ester.

Materials and Reagents
  • (R,S)-2-phenoxy-propionic acid methyl ester (Substrate)

  • Immobilized Lipase from Aspergillus oryzae on primary amino resin[5]

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (HPLC Grade)

  • Hexane (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Deionized Water

Equipment
  • Orbital Shaker Incubator

  • pH Meter

  • Analytical Balance

  • Magnetic Stirrer and Stir Bars

  • Separatory Funnel

  • Rotary Evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC Column (e.g., Chiralpak IB or similar polysaccharide-based column)[8][9]

Protocol: Step-by-Step

1. Preparation of Phosphate Buffer (0.1 M, pH 7.5)

  • Dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water to create a 0.1 M phosphate buffer.

  • Adjust the pH to 7.5 using 1 M NaOH or 1 M HCl as needed. The optimal pH is crucial for lipase activity.[5]

2. Reaction Setup

  • In a suitable reaction vessel (e.g., a 50 mL Erlenmeyer flask), add the desired amount of immobilized Aspergillus oryzae lipase.

  • Add 10 mL of the 0.1 M phosphate buffer (pH 7.5).

  • Add (R,S)-2-phenoxy-propionic acid methyl ester to achieve the desired substrate concentration (e.g., 500 mM).[5]

  • Seal the flask and place it in an orbital shaker incubator set to 30°C and an appropriate agitation speed (e.g., 180 rpm).[5]

3. Reaction Monitoring

  • Periodically (e.g., every 2-4 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 950 µL of isopropanol) to precipitate the enzyme.

  • Centrifuge the sample to pellet the enzyme and analyze the supernatant by chiral HPLC to determine the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p), and the conversion rate.

  • Continue the reaction until the conversion approaches 50%.

4. Work-up and Product Isolation

  • Once the reaction has reached approximately 50% conversion, stop the agitation and remove the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.[5]

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Acidify the mixture to pH 2-3 with 1 M HCl to ensure the product, (R)-2-phenoxy-propionic acid, is protonated.

  • Extract the mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue contains the unreacted (S)-2-phenoxy-propionic acid methyl ester and the product (R)-2-phenoxy-propionic acid. These can be separated by column chromatography or by a subsequent chemical separation (e.g., acid-base extraction).

Chiral HPLC Analysis
  • Column: Chiralpak IB (or equivalent)[8][9]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm[8]

  • Temperature: 25°C

This method should allow for the baseline separation of the (R) and (S) enantiomers of the methyl ester, as well as the acid product.

Principle of Kinetic Resolution via Hydrolysis

Kinetic Resolution Principle cluster_reaction Lipase-Catalyzed Reaction cluster_products Final Mixture (at ~50% conversion) Racemate (R,S)-Ester (Racemic Mixture) R_Ester (R)-Ester Racemate->R_Ester S_Ester (S)-Ester Racemate->S_Ester R_Acid (R)-Acid (Product) R_Ester->R_Acid k_fast S_Ester->S_Ester k_slow Enriched_S_Ester Enriched (S)-Ester (Unreacted Substrate) S_Ester->Enriched_S_Ester Enriched_R_Acid Enriched (R)-Acid (Product) R_Acid->Enriched_R_Acid

Caption: Lipase preferentially hydrolyzes the (R)-ester at a faster rate (k_fast) than the (S)-ester (k_slow).

Data Summary and Performance Metrics

The success of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess of both the remaining substrate (e.e.s) and the formed product (e.e.p). The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Enzyme SourceMethodSubstrate ConcentrationTemp (°C)pHConversion (%)e.e.s (%)E-valueReference
Aspergillus oryzae (immobilized)Hydrolysis500 mM307.550.899.5>200[5]
Candida antarctica Lipase B (Novozyme 435)EsterificationN/AN/AN/A41.7131.63[8]
Candida rugosa LipaseEsterificationN/AN/AN/A3.20.61.46[8]

Note: Data for esterification of the corresponding acid is included for comparison of lipase performance.

Troubleshooting and Expert Insights

  • Low Conversion:

    • Cause: Enzyme inhibition or deactivation. Sub-optimal pH or temperature.

    • Solution: Re-verify the pH of the buffer. Ensure the temperature is maintained accurately. Consider reducing the substrate concentration, as high concentrations can sometimes be inhibitory. Check the activity of the lipase preparation.

  • Low Enantioselectivity (E-value):

    • Cause: The chosen enzyme may not be optimal for the substrate. The reaction conditions (solvent, temperature) can significantly impact enantioselectivity.

    • Solution: Screen different lipases.[8] For hydrolysis, the addition of a co-solvent can sometimes improve selectivity, but may reduce activity. For esterification, the choice of alcohol is critical.[4]

  • Difficulty in Separating Products:

    • Cause: Incomplete conversion or similar polarities of the ester and acid.

    • Solution: Ensure the work-up is performed at a low pH to fully protonate the carboxylic acid, maximizing its polarity difference from the ester for easier separation by extraction or chromatography.

Conclusion

The via enzymatic hydrolysis is a highly effective and scalable method for producing the chirally pure precursors required for modern agrochemicals. The use of immobilized lipase from Aspergillus oryzae provides a robust system capable of achieving excellent enantiomeric excess and conversion. By carefully controlling reaction parameters and employing a reliable analytical method such as chiral HPLC, researchers can confidently and efficiently produce the desired enantiomerically enriched compounds.

References

  • Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Applied Biochemistry and Biotechnology, 190(3), 1049-1059. [Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Biocatalysis and Biotransformation, 29(6). [Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Taylor & Francis Online. [Link]

  • Candida rugosa lipase-catalysed kinetic resolution of 2-substituted-aryloxyacetic esters with dimethylsulfoxide and isopropanol as additives. Chirality, 20(2), 115-8. [Link]

  • Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. PubMed. [Link]

  • Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. ResearchGate. [Link]

  • Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

  • Screening of selected lipases for the enantioselective esterification of 2-phenoxy propionic acid (1) using 1-butanol in non-standard HPLC solvents. ResearchGate. [Link]

  • Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates. ResearchGate. [Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. ResearchGate. [Link]

  • Enzymatic production of optical isomers of 2-halopropionic acids.
  • Carica papaya lipase: An effective biocatalyst for esterification resolution of (RS)-2-(chlorophenoxy)propionic acid. ResearchGate. [Link]

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. [Link]

  • Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. PMC. [Link]

  • Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. PubMed. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

Sources

Application

Application Note: Highly Stereoselective Synthesis of Methyl (R)-2-Phenoxypropionate via Mitsunobu Etherification

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale Methyl (R)-2-phenoxypropion...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

Methyl (R)-2-phenoxypropionate is a critical chiral building block in pharmaceutical and agrochemical development. The aryloxypropionic acid scaffold is a privileged pharmacophore found in peroxisome proliferator-activated receptor (PPAR) agonists, herbicides, and various antihistamine precursors.

While classical Williamson ether synthesis using an alkyl halide (e.g., methyl (S)-2-chloropropionate) and a phenoxide salt is viable, it often suffers from competing elimination reactions (E2) and partial racemization. To achieve absolute stereochemical fidelity, this protocol utilizes the [2]. By employing the inexpensive and readily available chiral pool starting material, methyl (S)-lactate , we can achieve a direct, mild, and highly efficient etherification that proceeds with complete stereochemical inversion to yield the (R)-enantiomer.

Mechanistic Insights: The Causality of Stereoinversion

As a self-validating synthetic system, the Mitsunobu reaction is driven by precise thermodynamic and kinetic principles. Understanding the causality behind the reagent choices is critical for process optimization [1]:

  • The Thermodynamic Sink: The secondary hydroxyl group of methyl (S)-lactate is a poor leaving group. The reaction relies on a redox coupling between triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The ultimate driving force of this transformation is the formation of the extremely strong P=O double bond in the triphenylphosphine oxide (TPPO) byproduct (bond dissociation energy ~544 kJ/mol).

  • Betaine Formation & pKa Requirements: PPh₃ attacks the N=N bond of DIAD to generate the Morrison-Brunn-Huisgen betaine intermediate. This betaine is sufficiently basic to deprotonate the phenol. The Mitsunobu reaction strictly requires the nucleophile to have a pKa ≤ 15; phenol (pKa ~10) is perfectly suited for this, ensuring rapid deprotonation rather than unwanted side reactions [2].

  • Concerted SN2 Displacement: The deprotonated betaine binds the secondary alcohol of the (S)-lactate, forming a highly electrophilic alkoxyphosphonium ion. The phenoxide anion then attacks this activated chiral center from the opposite face. This concerted SN2 displacement displaces TPPO and results in a 100% Walden inversion, converting the (S)-stereocenter cleanly into the (R)-configuration.

Process Workflows & Pathway Visualizations

Workflow A 1. Reagent Preparation Methyl (S)-Lactate + Phenol + PPh3 in Anhydrous THF B 2. Thermal Control Cool to 0 °C (Ice Bath) A->B C 3. Betaine Formation & Activation Dropwise addition of DIAD (1.2 eq) B->C D 4. SN2 Displacement Stir at RT for 12-16 hours C->D E 5. Reaction Quench & Workup Saturated NaHCO3 / EtOAc Extraction D->E F 6. TPPO Removal Precipitation in Cold Ether/Hexanes E->F G 7. Final Product Methyl (R)-2-Phenoxypropionate F->G

Caption: Experimental workflow for the Mitsunobu synthesis of methyl (R)-2-phenoxypropionate.

Mechanism Step1 PPh3 + DIAD Step2 Morrison-Brunn-Huisgen Betaine Step1->Step2 Nucleophilic Attack Step3 Alkoxyphosphonium Ion Formation Step2->Step3 Phenol Deprotonation & (S)-Lactate Binding Step4 Concerted SN2 Displacement Step3->Step4 Phenoxide Attack Step5 Methyl (R)-2-Phenoxypropionate (Inverted Stereocenter) Step4->Step5 TPPO Elimination

Caption: Mechanistic pathway of the Mitsunobu stereoinversion from (S)-lactate to (R)-phenoxypropionate.

Experimental Protocol

Materials & Reagents

Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (Argon or Nitrogen) to prevent moisture from prematurely hydrolyzing the betaine intermediate [3].

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl (S)-lactate104.101.01.04 gChiral Substrate
Phenol94.111.11.03 gNucleophile
Triphenylphosphine (PPh₃)262.291.23.15 gActivating Agent / Reductant
Diisopropyl azodicarboxylate (DIAD)202.211.22.43 gActivating Agent / Oxidant
Tetrahydrofuran (THF), Anhydrous72.11-50 mLReaction Solvent
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl (S)-lactate (1.04 g, 10 mmol), phenol (1.03 g, 11 mmol), and PPh₃ (3.15 g, 12 mmol).

  • Solvation: Dissolve the solid mixture in 50 mL of anhydrous THF. Purge the flask with Argon for 5 minutes.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality Note: Cooling is critical to control the exothermic formation of the betaine and to suppress intermolecular side reactions.

  • Activation: Slowly add DIAD (2.43 g, 12 mmol) dropwise via a syringe over a period of 15–20 minutes.

    • Self-Validation Check: The reaction mixture will initially turn a deep yellow-orange upon each drop of DIAD, fading to a pale yellow as the active betaine is rapidly consumed by the substrate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–16 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete consumption of the UV-active phenol spot (Rf ~ 0.4) and the appearance of the less polar product spot (Rf ~ 0.6) validates reaction completion.

Workup & Purification
  • Quench & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ to neutralize any acidic byproducts. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • TPPO Precipitation (Crucial Step): The crude residue will be a thick, viscous oil heavily contaminated with TPPO. Suspend the crude mixture in 20 mL of a cold 1:1 mixture of Diethyl Ether and Hexanes.

    • Self-Validation Check: A voluminous white precipitate (TPPO) will rapidly form. This physical validation confirms that the phosphonium intermediate has successfully collapsed, verifying the etherification event.

  • Filtration & Chromatography: Filter the white precipitate through a pad of Celite and wash with cold hexanes. Concentrate the filtrate and purify via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield methyl (R)-2-phenoxypropionate as a clear, colorless oil.

Quantitative Data & Optimization

When scaling this process, solvent selection and the choice of azodicarboxylate significantly impact the enantiomeric excess (ee) and overall yield. DIAD in THF provides the optimal balance of yield and stereochemical fidelity, alongside a slightly better safety profile compared to DEAD [1].

Table 2: Optimization of Reaction Conditions

EntryAzodicarboxylateSolventTemperatureYield (%)Enantiomeric Excess (ee %)
1DEADTHF0 °C to RT82>98
2 DIAD THF 0 °C to RT 85 >99
3DIADToluene0 °C to RT7695
4DIADDCM0 °C to RT7896

References

  • Mitsunobu and Related Reactions: Advances and Applications Chemical Reviews (ACS Publications) URL:[Link]

  • Mitsunobu Reaction Organic Chemistry Portal URL:[Link]

  • Mitsunobu Reaction - General Procedure Organic Synthesis URL: [Link]

Method

Application Note: Chiral HPLC Separation of Phenoxypropionate Enantiomers

Executive Summary Phenoxypropionic acid derivatives (PPAs)—including mecoprop (MCPP), dichlorprop (DCPP), haloxyfop, and fenoxaprop-ethyl—are a critical class of agrochemicals widely utilized for broadleaf weed control....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxypropionic acid derivatives (PPAs)—including mecoprop (MCPP), dichlorprop (DCPP), haloxyfop, and fenoxaprop-ethyl—are a critical class of agrochemicals widely utilized for broadleaf weed control. The herbicidal efficacy of these compounds is highly stereospecific, residing almost exclusively in the (R)-enantiomer due to its precise inhibition of acetyl-CoA carboxylase (ACCase) [ 1 ][1]. Consequently, the agricultural and environmental sectors require robust analytical methods to monitor enantiomeric purity, degradation pathways, and environmental persistence.

This application note provides a comprehensive, self-validating protocol for the enantiomeric resolution of phenoxypropionates using Chiral High-Performance Liquid Chromatography (HPLC), detailing the thermodynamic and mechanistic causality behind stationary phase selection and mobile phase optimization.

Mechanistic Rationale for Chiral Recognition

Chiral separation is not merely a function of physical filtration; it is governed by the thermodynamic stability of transient diastereomeric complexes formed between the chiral analyte and the Chiral Stationary Phase (CSP) [2 ][2].

For phenoxypropionates, enantioseparation relies on the Three-Point Interaction Model . To achieve baseline resolution, one enantiomer must engage in at least three simultaneous interactions with the CSP, while its mirror image engages in fewer or weaker interactions.

  • Inclusion Complexation (Steric Fit): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) possess helical structures with chiral cavities. The rigid aromatic rings of PPAs intercalate into these cavities [ 3 ][3].

  • Hydrogen Bonding: The carbonyl and ether oxygens of the phenoxypropionate backbone act as hydrogen bond acceptors, interacting with the carbamate or amine protons on the CSP.

  • π-π Interactions: The electron-rich aromatic rings of the analyte engage in π-π stacking with the phenyl groups of the CSP selector.

Mechanism Analyte Chiral Analyte (Phenoxypropionate) H_Bond Hydrogen Bonding (Carbamate/Acid) Analyte->H_Bond Point 1 Pi_Pi π-π Interactions (Aromatic Rings) Analyte->Pi_Pi Point 2 Steric Inclusion Complexation (Chiral Cavity) Analyte->Steric Point 3 CSP Chiral Stationary Phase (e.g., Polysaccharide) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Three-point interaction model governing the chiral recognition of phenoxypropionate enantiomers.

Selection of Chiral Stationary Phases (CSPs)

The chemical state of the phenoxypropionate (free acid vs. esterified derivative) dictates the optimal CSP:

  • Polysaccharide-Based CSPs (e.g., Chiralcel OD, Chiralpak AD/IM): Highly effective for esterified PPAs (like fenoxaprop-ethyl). The derivatization of cellulose or amylose with 3,5-dimethylphenylcarbamate creates an ideal steric and electronic environment for resolving these esters [ 3 ][3]. Immobilized versions (e.g., Chiralpak IM) allow the use of robust solvents like dichloromethane (DCM) or ethyl acetate, significantly improving the resolution of mecoprop [ 4 ][4].

  • Macrocyclic Antibiotic CSPs (e.g., Teicoplanin / Chirobiotic T): Ideal for underivatized, free phenoxypropionic acids. Teicoplanin possesses multiple inclusion cavities and ionic binding sites. The chiral recognition here is heavily controlled by the interaction between the anionic form of the PPA and the teicoplanin phase, making it highly sensitive to mobile phase pH and methanol concentration [5 ][5].

Experimental Methodology & Protocol

To ensure a self-validating system, the following protocol emphasizes the causality behind each experimental condition.

Workflow Step1 1. Analyte Assessment (Free Acid vs. Ester) Step2 2. CSP Selection (Polysaccharide vs. Teicoplanin) Step1->Step2 Step3 3. Mobile Phase Tuning (Modifiers: TFA, DEA, Formic Acid) Step2->Step3 Step4 4. Thermodynamic Optimization (Temperature: 15°C - 30°C) Step3->Step4 Step5 5. Method Validation (Resolution > 1.5, LOD/LOQ) Step4->Step5

Systematic workflow for developing and optimizing a chiral HPLC method for herbicides.

Step 1: System Preparation and Column Equilibration
  • Purge the HPLC system (pump, autosampler, and detector) with the intended mobile phase to remove achiral solvent residues.

  • Install the selected chiral column (e.g., Chiralpak IM 150 x 4.6 mm, 5 µm).

  • Equilibrate the column at the target flow rate (typically 0.5 – 1.0 mL/min) until the UV baseline stabilizes. Causality: Chiral stationary phases, particularly coated polysaccharides, require extended equilibration times to allow the polymer network to swell uniformly, ensuring reproducible retention times.

Step 2: Mobile Phase Formulation

The choice of mobile phase depends on the separation mode:

  • Normal Phase (For Esters like Fenoxaprop-ethyl): Prepare a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Add 0.1% Trifluoroacetic acid (TFA) [6 ][6]. Causality: TFA suppresses the ionization of any residual free acid impurities and masks free silanol groups on the silica support, preventing peak tailing.

  • Polar Organic Phase (For Free Acids like Mecoprop): Prepare a mixture of Methanol and Water (e.g., 95:5 v/v) containing 1% triethylammonium acetate or 0.2% formic acid [ 7 ][7]. Causality: The ionic modifier controls the protonation state of the phenoxypropionic acid, ensuring it interacts consistently with the CSP binding sites.

Step 3: Sample Preparation
  • Weigh 1.0 mg of the racemic phenoxypropionate standard.

  • Dissolve the standard strictly in the prepared mobile phase to yield a 1 mg/mL stock solution. Causality: Injecting samples dissolved in a stronger solvent than the mobile phase causes localized band broadening and peak distortion at the solvent front.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Chromatographic Execution
  • Injection Volume: 5 – 10 µL.

  • Flow Rate: 0.5 mL/min to 1.0 mL/min.

  • Column Temperature: Set the column oven to 20 °C. Causality: Enantioseparation is an enthalpically driven process. Lowering the temperature increases the residence time of the analyte within the chiral cavity, enhancing the separation factor (α), albeit at the cost of slightly broader peaks [ 5 ][5].

  • Detection: Monitor UV absorbance at 220 nm or 254 nm.

Quantitative Data & Validated Parameters

The following table summarizes field-validated chromatographic parameters for common phenoxypropionate enantiomers, allowing for direct methodological comparison.

AnalyteColumn (CSP Type)Mobile Phase CompositionFlow RateResolution ( Rs​ )Source
Fenoxaprop-ethyl Amylose tris(3,5-dimethylphenylcarbamate)Methanol/H₂O or Acetonitrile/H₂O0.5 mL/min> 1.5 (Baseline)[ 7 ][7]
Mecoprop (MCPP) Chiralpak IM (5 µm)Hexane / DCM / EtOH (Optimized)1.0 mL/min> 2.0[ 4 ][4]
2,4-DP (Dichlorprop) Chirobiotic T (Teicoplanin)Methanol / 1% Triethylammonium (5:95)1.0 mL/min> 1.5 (Baseline)[ 7 ][7]
Haloxyfop-methyl Vancomycin CDP-CSPn-Hexane / Isopropanol0.5 mL/min1.75[6 ][6]

Troubleshooting & Method Optimization

  • Loss of Resolution over Time: Coated polysaccharide columns (e.g., Chiralcel OD) are highly susceptible to pressure shocks and strong solvents (like pure chloroform or DMSO). If resolution drops, verify that the sample diluent matches the mobile phase. If using an immobilized column (e.g., Chiralpak IM), an extended flush with 100% ethanol may regenerate the phase.

  • Peak Tailing for Free Acids: If mecoprop or dichlorprop exhibits severe tailing on a normal-phase system, the acidic modifier concentration (e.g., TFA) is likely insufficient. Increase TFA to 0.2% to ensure complete protonation of the analyte and masking of the silica support.

  • Reversal of Elution Order: Be aware that changing the mobile phase modifier (e.g., switching from ethanol to isopropanol) or drastically altering the column temperature can invert the elution order of the enantiomers due to shifts in the dominant thermodynamic interactions. Always validate the (R)- and (S)- peaks with enantiopure standards after any method adjustment.

References

  • Source: doi.
  • Enantiomeric Derivatives Separation of 2-(Phenoxy)
  • Source: chiralpedia.
  • Source: acs.
  • Source: chiraltech.
  • Source: nih.
  • Source: mdpi.

Sources

Application

Application Note: Kinetic Resolution of (R, S)-PPAM Using Immobilized Lipase

Abstract This technical guide provides a comprehensive framework for the kinetic resolution of racemic (R, S)-3-phenyl-3-(2-pyridyl)propylamine (PPAM), a key precursor for valuable chiral pharmaceuticals. We detail a rob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the kinetic resolution of racemic (R, S)-3-phenyl-3-(2-pyridyl)propylamine (PPAM), a key precursor for valuable chiral pharmaceuticals. We detail a robust protocol employing immobilized Candida antarctica Lipase B (CALB), a highly selective and stable biocatalyst, for the enantioselective acylation of (R, S)-PPAM. This application note covers the core principles of enzymatic kinetic resolution, detailed step-by-step protocols for lipase immobilization and the resolution reaction, analytical methods for monitoring reaction progress, and data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and optimize the methodology for their specific needs.

Introduction: The Imperative of Chirality

Many pharmaceuticals and fine chemicals derived from amine precursors are chiral, with their biological activity often residing in a single enantiomer. The opposite enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, the efficient synthesis of enantiomerically pure compounds is a critical objective in the pharmaceutical and chemical industries.[1] Kinetic resolution (KR) using enzymes is a powerful and environmentally benign method to separate racemic mixtures.[2] This technique leverages the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

Immobilizing enzymes on solid supports offers significant advantages over using them in their free, soluble form. These benefits include enhanced stability in organic solvents, resistance to temperature and pH changes, simplified product purification, and, most importantly, the ability to recover and reuse the expensive biocatalyst.[3][4][5][6][7] This application note focuses on the use of immobilized lipase for the kinetic resolution of (R, S)-PPAM, a process of significant interest for the synthesis of chiral building blocks.

Principle of the Method: Enantioselective Acylation

The kinetic resolution of (R, S)-PPAM is based on the enantioselective acylation of the primary amine group, catalyzed by a lipase in a non-aqueous solvent. Lipases, such as the widely used Candida antarctica Lipase B (CALB), exhibit a high degree of selectivity, preferentially acylating one enantiomer of the amine at a much faster rate than the other.[8][9]

The reaction involves an acyl donor, typically a simple ester like ethyl acetate, which provides the acyl group. The lipase facilitates the transfer of this acyl group to one amine enantiomer (e.g., the R-enantiomer), converting it into an amide. The other enantiomer (e.g., the S-enantiomer) remains largely unreacted.

R-PPAM + Acyl Donor --(Lipase, fast)--> R-Amide + Alcohol S-PPAM + Acyl Donor --(Lipase, slow)--> S-Amide + Alcohol

As the reaction progresses, the mixture becomes enriched in the unreacted S-amine and the R-amide product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining substrate and the product. The two compounds can then be easily separated due to their different chemical properties (amine vs. amide).

Visualization of the Process

Experimental Workflow

The overall experimental process, from enzyme preparation to final analysis, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Immobilization Protocol 1: Immobilize Lipase on Support Setup Combine (R,S)-PPAM, Immobilized Lipase, Acyl Donor, Solvent Immobilization->Setup Reaction Protocol 2: Incubate with Stirring (Controlled Temp) Setup->Reaction Monitoring Monitor Reaction by Taking Aliquots Reaction->Monitoring Quench Stop Reaction (e.g., Filter Enzyme) Monitoring->Quench HPLC Protocol 3: Chiral HPLC Analysis (ee & Conversion) Quench->HPLC Separation Separation of Amine and Amide HPLC->Separation

Caption: Overall workflow for the kinetic resolution of (R,S)-PPAM.

Lipase Catalytic Mechanism

The catalytic cycle of lipase involves the formation of a stable acyl-enzyme intermediate.

G E_S Enzyme-Substrate Complex Tetra1 Tetrahedral Intermediate 1 E_S->Tetra1 Nucleophilic Attack Acyl_E Acyl-Enzyme Intermediate Tetra1->Acyl_E - Alcohol (R'-OH) Tetra2 Tetrahedral Intermediate 2 Acyl_E->Tetra2 + (R)-PPAM (R''-NH2) E_P Enzyme-Product Complex Tetra2->E_P Nucleophilic Attack Enzyme_free2 Free Enzyme (Ser-OH) E_P->Enzyme_free2 - (R)-Amide (R-CONHR'') Enzyme_free1 Free Enzyme (Ser-OH) Enzyme_free1->E_S + Acyl Donor (R-COOR')

Sources

Method

Application Note: Synthesis of Fenoxaprop-P-ethyl from (R)-2-(4-Hydroxyphenoxy)propionic Acid

Introduction Fenoxaprop-P-ethyl is a highly selective, post-emergence aryloxyphenoxypropionate (APP) herbicide. It functions as a potent inhibitor of Acetyl-CoA carboxylase (ACCase), an enzyme critical for lipid biosynth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fenoxaprop-P-ethyl is a highly selective, post-emergence aryloxyphenoxypropionate (APP) herbicide. It functions as a potent inhibitor of Acetyl-CoA carboxylase (ACCase), an enzyme critical for lipid biosynthesis in grass weeds. The biological efficacy of this molecule is highly stereospecific; only the (R)-enantiomer exhibits strong herbicidal activity. Consequently, maintaining stereochemical integrity during synthesis is the paramount objective of this protocol.

This application note details a highly optimized, two-step industrial-scale synthesis route starting from (R)-2-(4-hydroxyphenoxy)propionic acid. The methodology prioritizes enantiomeric purity, high yield, and self-validating in-process controls suitable for drug development professionals and agrochemical researchers.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over alternatives. The synthesis of Fenoxaprop-P-ethyl involves a nucleophilic aromatic substitution (SNAr) and a Fischer esterification.

  • Route Sequencing (Coupling before Esterification): One might consider esterifying the starting material first to yield (R)-ethyl 2-(4-hydroxyphenoxy)propanoate. However, the subsequent SNAr coupling with 2,6-dichlorobenzoxazole requires strongly alkaline conditions. These conditions would cause competitive saponification of the ethyl ester, resulting in a complex mixture of the acid and ester, thereby severely reducing the yield. By performing the SNAr coupling on the carboxylic acid first, we completely bypass this side reaction 1.

  • Biphasic Phase-Transfer Catalysis (PTC): 2,6-dichlorobenzoxazole is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid degradation in purely aqueous alkaline solutions. To mitigate this, we employ a biphasic toluene/water system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The water-soluble phenoxide salt is transported into the organic phase, where it rapidly couples with the electrophile, effectively shielding the 2,6-dichlorobenzoxazole from aqueous hydrolysis 2.

  • Stereochemical Preservation: Because the nucleophilic attack occurs exclusively at the phenolic oxygen and the esterification at the carboxylic acid, the chiral center at the α -carbon remains untouched. This guarantees the preservation of the (R)-configuration required for ACCase inhibition 3.

Synthesis Workflow

Pathway N1 (R)-2-(4-Hydroxyphenoxy)propionic Acid (Aqueous Phase) N3 Biphasic SNAr Coupling NaOH, TBAB (PTC), 50-80°C N1->N3 Deprotonation N2 2,6-Dichlorobenzoxazole (Organic Phase) N2->N3 Dropwise Addition N4 Fenoxaprop-P (Acid) Intermediate N3->N4 Acidification (pH 3-4) & Filtration N5 Fischer Esterification Ethanol, H2SO4, Reflux N4->N5 Dissolution in EtOH N6 Fenoxaprop-P-ethyl Final Product N5->N6 Neutralization & Recrystallization

Fig 1: Two-step biphasic synthesis workflow of Fenoxaprop-P-ethyl.

Step-by-Step Experimental Protocols

Step 1: Biphasic SNAr Coupling (Preparation of Fenoxaprop-P)

Objective: Synthesize (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid.

  • Phenoxide Formation: In a jacketed reaction vessel, add 150 mL of deionized water and cool to 5°C. Slowly add 84 g (2.0 mol) of solid NaOH. Once dissolved, add 91 g (0.5 mol) of (R)-2-(4-hydroxyphenoxy)propionic acid. Stir vigorously until the sodium salt is fully formed.

  • Catalyst Addition: Add 1.0 g of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. Warm the aqueous mixture to 50°C.

  • Electrophile Addition: Prepare a 50% (w/w) solution of 2,6-dichlorobenzoxazole (103 g, 0.55 mol) in anhydrous toluene. Add this organic solution dropwise to the aqueous phase over 30 minutes to prevent thermal spikes.

  • Coupling Reaction: Maintain the biphasic mixture at 50°C under vigorous mechanical stirring (to maximize interfacial surface area) for 4 hours. Subsequently, raise the temperature to 70-80°C for 1 hour to drive the reaction to completion.

  • Phase Separation: Cease stirring and allow the phases to settle. Decant and discard the upper toluene layer, which contains unreacted electrophile and organic byproducts.

  • Product Isolation (Self-Validation): Slowly titrate the remaining aqueous layer with 6M HCl until the pH reaches exactly 3.0 to 4.0.

    • Validation Check: The target Fenoxaprop-P acid will precipitate as a grey/white powder. If the pH drops below 2.0, unwanted water-soluble impurities will co-precipitate. Filter the solid and dry under vacuum.

Step 2: Fischer Esterification (Preparation of Fenoxaprop-P-ethyl)

Objective: Convert the intermediate acid to the final ethyl ester.

  • Reaction Setup: Suspend the dried Fenoxaprop-P intermediate (approx. 173 g) in 500 mL of anhydrous ethanol in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add 5 mL of concentrated sulfuric acid (H2SO4) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6 to 8 hours.

    • Validation Check: Monitor the reaction via TLC (Silica gel, EtOAc:Hexane 1:3). The reaction is complete when the highly polar baseline spot (acid) completely disappears, replaced by a high Rf spot (ester).

  • Workup: Remove excess ethanol under reduced pressure. Dissolve the resulting residue in 300 mL of ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous phase is neutral (pH 7). Wash once with brine and dry the organic layer over anhydrous Na2SO4.

  • Purification: Evaporate the solvent to yield the crude product. Recrystallize the crude mass from cold ethanol (-5°C to 0°C).

    • Validation Check: Recrystallization at sub-zero temperatures selectively precipitates the pure (R)-enantiomer, leaving any trace racemized impurities in the mother liquor 4.

Quantitative Data & Reaction Parameters

ParameterStep 1: SNAr CouplingStep 2: Fischer Esterification
Reagents (R)-Acid + 2,6-DichlorobenzoxazoleFenoxaprop-P + Ethanol
Catalyst TBAB (Phase Transfer)H2SO4 (Acidic)
Temperature Profile 50°C (4h) 70-80°C (1h)78°C (Reflux)
Reaction Time 5 Hours6 - 8 Hours
In-Process Control pH Titration (Target: 3-4)TLC / Water Evolution
Step Yield ~96%~94%
Enantiomeric Excess (ee) > 99.5%> 99.0%

Analytical Characterization

To verify the final product against international agricultural standards, the following analytical validations must be performed:

  • Enantioselective HPLC: The most critical quality attribute is the enantiomeric purity. Utilize a chiral stationary phase (e.g., Chiralcel OD) to separate the (R) and (S) enantiomers. The specification requires the (R)-enantiomer content to be 99.0% 3.

  • Melting Point: The pure Fenoxaprop-P-ethyl forms white needle-like crystals with a sharp melting point of 84–85°C. A depressed melting point indicates incomplete esterification or retained moisture.

References

  • Method for preparing herbicide fenoxaprop-p-ethyl (Patent CN101177417A)
  • Synthesis method of metamifop intermediate (Patent CN111732554B)
  • Source: Food and Agriculture Organization of the United Nations (FAO)
  • Method for synthesizing herbicide fenoxaprop-p-ethyl (Patent CN111732553A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of R-2-Phenoxypropionic Acid

Welcome to the technical support center for the synthesis of R-2-phenoxypropionic acid (R-PPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of R-2-phenoxypropionic acid (R-PPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and enantiopurity. R-PPA is a crucial intermediate, particularly in the agrochemical industry for the production of selective herbicides.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Core Synthesis Strategy via Williamson Ether Synthesis

The most common and versatile method for synthesizing 2-phenoxypropionic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[2][3] To achieve the desired R-enantiomer, the synthesis typically starts with a chiral precursor, such as S-2-chloropropionic acid, which undergoes inversion of stereochemistry during the reaction.[4]

Q1: I am planning my synthesis of R-PPA. What is the general protocol for the Williamson ether synthesis route?

A1: The synthesis is typically a two-step process starting from readily available chiral building blocks like L-alanine.[1][4]

Step 1: Synthesis of S-2-chloropropionic acid from L-alanine. This involves diazotization and chlorination.

Step 2: Etherification of S-2-chloropropionic acid with phenol. This is the core Williamson ether synthesis step where the phenoxide ion displaces the chloride, leading to the formation of R-PPA with an inversion of configuration.[4]

A generalized laboratory protocol for the etherification step is as follows:

Experimental Protocol: Etherification of S-2-chloropropionic acid

  • Phenoxide Formation: In a suitable reaction vessel, dissolve phenol in an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to form sodium phenoxide.[4]

  • Addition of Alkyl Halide: To the sodium phenoxide solution, add S-2-chloropropionic acid. A catalyst, such as potassium iodide (KI), can be added to enhance the reaction rate.[1][4]

  • Reaction Conditions: Heat the mixture to reflux (a typical temperature is around 125°C) with stirring for 1.5 to 2.5 hours.[1][4]

  • Workup: After the reaction is complete, cool the mixture and acidify it with an acid like hydrochloric acid (HCl) to a pH of approximately 4.0. This will precipitate the R-2-phenoxypropionic acid.[4]

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.[4]

  • Purification: The crude product can be purified by various methods, including column chromatography using an anionic exchange resin or recrystallization to yield the final product.[1][4]

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Williamson Ether Synthesis (SN2) cluster_step3 Step 3: Purification L_Alanine L-Alanine Diazotization Diazotization & Chlorination (NaNO₂, HCl) L_Alanine->Diazotization S_2_CPA S-2-Chloropropionic Acid Diazotization->S_2_CPA Etherification Etherification (Reflux, ~125°C) Inversion of Stereocenter S_2_CPA->Etherification Phenol Phenol Base Base (e.g., NaOH) Phenol->Base Phenoxide Sodium Phenoxide Base->Phenoxide Phenoxide->Etherification R_PPA_crude Crude R-PPA Etherification->R_PPA_crude Workup Acidification (HCl) & Extraction R_PPA_crude->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification R_PPA_pure Pure R-PPA Purification->R_PPA_pure

General workflow for R-PPA synthesis.

Section 2: Troubleshooting Low Yield

A common challenge in any synthesis is achieving a high yield. Several factors can contribute to lower-than-expected yields in the Williamson ether synthesis of R-PPA.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A2: Low yields in this synthesis often point to issues with deprotonation, side reactions, or suboptimal reaction conditions.[5][6]

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Deprotonation Is Phenol Deprotonation Complete? Start->Check_Deprotonation Check_Side_Reactions Are Side Reactions Occurring? Start->Check_Side_Reactions Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Solution_Base Action: Use a stronger base (e.g., NaOH instead of K₂CO₃). Ensure anhydrous conditions if using NaH. Check_Deprotonation->Solution_Base No Solution_Side_Reactions Action: Lower reaction temperature. Use a polar aprotic solvent (DMF, DMSO). Ensure use of a primary or methyl halide equivalent. Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Conditions Action: Increase reaction time. Optimize temperature (50-100°C is typical). Consider a phase-transfer catalyst. Check_Conditions->Solution_Conditions No

Troubleshooting flowchart for low yield.
  • Incomplete Deprotonation: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the reaction will not proceed to completion. While weaker bases like potassium carbonate can be used, sodium hydroxide is often necessary to ensure complete formation of the phenoxide.[5]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[6][7] Since S-2-chloropropionic acid is a secondary halide, there is a risk of elimination. Using a polar aprotic solvent like DMF or DMSO can enhance the rate of the desired SN2 reaction.[5][8]

  • Reaction Conditions: The reaction may require more time or a higher temperature to reach completion. Typical conditions range from 50-100°C for several hours.[6] In the case of R-PPA synthesis, refluxing at 125°C has been shown to be effective.[1][4]

Table 1: Comparison of Base and Solvent Systems

BaseSolventTypical Temperature (°C)AdvantagesDisadvantages
K₂CO₃Acetone, Acetonitrile50-80Mild, easy to handleMay not fully deprotonate less acidic phenols
NaOHWater, Ethanol80-125Strong, ensures complete deprotonationCan promote elimination at high temperatures
NaHDMF, THF25-60Very strong, effective for hindered phenolsMoisture sensitive, requires anhydrous conditions

Section 3: Optimizing Enantioselectivity

For applications in the agrochemical and pharmaceutical industries, achieving high enantiomeric excess (e.e.) is critical. This can be accomplished either by starting with an enantiomerically pure precursor or by resolving a racemic mixture.

Q3: How can I ensure a high enantiomeric excess (e.e.) for my R-PPA product?

A3: There are two primary strategies to obtain enantiomerically pure R-PPA: asymmetric synthesis and chiral resolution.

  • Asymmetric Synthesis: This is often the preferred route. By starting with a highly enantiopure precursor like S-2-chloropropionic acid (derived from L-alanine), the SN2 reaction mechanism ensures an inversion of stereochemistry, leading to the formation of R-PPA with high e.e.[4] The key is to ensure the stereochemical integrity of your starting material.

  • Chiral Resolution: If you have synthesized a racemic mixture of (R,S)-2-phenoxypropionic acid, you can separate the enantiomers.

    • Diastereomeric Salt Crystallization: This classic method involves reacting the racemic acid with a chiral resolving agent, such as an alkaloid like cinchonidine, to form diastereomeric salts.[9][10] These salts have different solubilities and can be separated by fractional crystallization.[10]

    • Enzymatic Resolution: Lipases can be used for the enantioselective resolution of the corresponding methyl ester, (R,S)-PPAM.[11] For instance, an immobilized lipase from Aspergillus oryzae can achieve an e.e. of over 99%.[11]

Q4: I suspect I am losing enantiomeric purity. What analytical methods can I use to accurately determine the enantiomeric excess?

A4: Accurately determining the e.e. is crucial for optimizing your reaction. Several analytical techniques are available.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a chiral stationary phase, the R and S enantiomers will have different retention times, allowing for their separation and quantification.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or derivatizing agent, it is possible to distinguish between the enantiomers in the NMR spectrum, as they will form diastereomeric complexes with distinct chemical shifts.[12]

  • Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by the enantiomers. The magnitude and sign of the CD signal can be correlated with the enantiomeric excess.[15][16][17]

Table 2: Comparison of Analytical Methods for e.e. Determination

MethodPrincipleSensitivitySample RequirementKey Advantage
Chiral HPLCDifferential partitioning on a chiral stationary phaseHighLow (µg to ng)High accuracy and resolution
NMR SpectroscopyFormation of diastereomeric complexes with a chiral auxiliaryModerateModerate (mg)Rapid, non-destructive
Circular DichroismDifferential absorption of circularly polarized lightModerateLow (µg)Can determine absolute configuration

Section 4: Purification Challenges

Even with a successful reaction, isolating the pure R-PPA can be challenging due to the presence of unreacted starting materials and side products.

Q5: I am having difficulty purifying my R-PPA. What are the best practices?

A5: Purification typically involves a combination of extraction and chromatography or recrystallization.

  • Acid-Base Extraction: After the reaction, the mixture is typically acidified. This protonates the carboxylate of the R-PPA, making it less soluble in water and more soluble in organic solvents like ethyl acetate. This allows for its extraction away from inorganic salts.

  • Chromatography: For high purity, column chromatography is often necessary. The use of an anionic exchange resin, such as Amberlite IRA-400, has been shown to be effective, yielding purities of over 95%.[1]

  • Recrystallization: The crude product can also be purified by recrystallization from a suitable solvent system, such as hot water or a mixture of an organic solvent and a non-solvent.[18][19]

Section 5: Frequently Asked Questions (FAQs)

Q6: Can I use a phase-transfer catalyst to improve my reaction?

A6: Yes, phase-transfer catalysis (PTC) can be a powerful technique for this type of reaction, especially when dealing with immiscible reactants (e.g., an aqueous base and an organic substrate). A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[20] This can lead to milder reaction conditions and potentially higher yields.

Q7: Are there alternative synthetic routes to R-PPA?

A7: While the Williamson ether synthesis is common, other methods exist. For instance, R-2-(4-hydroxyphenoxy)propionic acid, a derivative of R-PPA, can be synthesized from L-lactic acid.[21] Additionally, microbial hydroxylation of R-PPA is a biosynthetic route to produce hydroxylated derivatives.[22][23]

References

  • Zhou, H., et al. (2021). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering, 32, 315-323. [Link]

  • Chen, J., et al. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Applied Biochemistry and Biotechnology, 190(3), 1049-1059. [Link]

  • Zhou, H., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. [Link]

  • Balsamo, A., et al. (1997). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. Il Farmaco, 52(6-7), 449-56. [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13746-13752. [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Joyce, L. A., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Li, Y., et al. (2020). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. [Link]

  • Semantic Scholar. (n.d.). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • DAICEL Chiral Application Search. (n.d.). 2-Phenoxypropionic acid. [Link]

  • Reddit. (2025). Williamson Ether synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • DAICEL Chiral Application Search. (n.d.). 2-Phenoxypropionic acid. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Journal of Chemical Sciences, 129(11), 1675-1683. [Link]

  • ResearchGate. (2025). Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. [Link]

  • Smith, M. D., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 16(7), 1884-1887. [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Fischer-Speier Esterification of Phenoxypropionic Acid

Welcome to the Technical Support Center for organic synthesis and process chemistry. This guide is specifically designed for researchers and drug development professionals dealing with yield optimization in the Fischer-S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and process chemistry. This guide is specifically designed for researchers and drug development professionals dealing with yield optimization in the Fischer-Speier esterification of phenoxypropionic acid and related aryloxyalkanoic acids.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol.

Diagnostic Workflow

FischerTroubleshooting Start Low Yield: Phenoxypropionate Ester Analyze Analyze Crude via HPLC/NMR Start->Analyze LowConv Low Conversion (<70%) Analyze->LowConv Unreacted Acid LowRec Low Recovery (Good Conv.) Analyze->LowRec Missing Product Water Equilibrium Limit (Water Accumulation) LowConv->Water Cat Catalyst Deactivation or Side Reactions LowConv->Cat Workup Workup Losses (Emulsions/Hydrolysis) LowRec->Workup SolWater Use Dean-Stark or 3A Molecular Sieves Water->SolWater SolCat Switch to p-TsOH or Solid Acid Cat->SolCat SolWorkup Mild NaHCO3 Wash & Brine Extraction Workup->SolWorkup

Diagnostic workflow for troubleshooting low yield in phenoxypropionic acid esterification.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My esterification of 2-phenoxypropionic acid stalls at 60-70% conversion despite 24 hours of reflux. Why? Causality & Solution: The Fischer-Speier esterification is a classic equilibrium-driven process [1]. The mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl, which forms a tetrahedral intermediate that eventually collapses to eliminate water [2]. Because every step is reversible, accumulating water pushes the equilibrium backward toward the starting materials (Le Chatelier's Principle) [3]. Actionable Fix: If synthesizing the methyl ester, add activated 3Å molecular sieves (preferably suspended in a Soxhlet extractor to prevent mechanical degradation) or use a large excess of methanol (10-20 equivalents). If synthesizing ethyl or heavier esters, use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms [4].

Q2: I am using concentrated sulfuric acid ( H2​SO4​ ) as the catalyst, but my reaction mixture turns dark brown, and my isolated yield is poor. What is happening? Causality & Solution: While H2​SO4​ is a traditional Brønsted acid catalyst for Fischer esterifications, it is also a strong dehydrating and oxidizing agent [2]. At reflux temperatures, H2​SO4​ can induce side reactions, including the partial cleavage of the aryl-alkyl ether bond in phenoxypropionic acid, or the dehydration of the alcohol to form dialkyl ethers. Actionable Fix: Switch to a milder, non-oxidizing acid catalyst. p-Toluenesulfonic acid (p-TsOH) at 5–10 mol% is the industry standard for aryloxyalkanoic acids. Alternatively, heterogeneous catalysts like Amberlyst-15 offer excellent yields and can be filtered out immediately, preventing post-reaction degradation [1].

Q3: My crude NMR shows >95% conversion, but my isolated yield drops to 50% after the aqueous workup. How do I prevent this product loss? Causality & Solution: Phenoxypropionate esters are highly lipophilic, but unreacted phenoxypropionic acid acts as an amphiphilic surfactant. This combination often leads to stubborn emulsions during aqueous extraction. Furthermore, washing the organic layer with strong bases (e.g., 1M NaOH) to remove the acid catalyst and unreacted starting material can prematurely hydrolyze the newly formed ester back into the water-soluble carboxylate [2]. Actionable Fix: Dilute the organic phase with a non-polar solvent (e.g., ethyl acetate or MTBE). Wash with a mild base like 5% aqueous NaHCO3​ until CO2​ evolution ceases. If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, or filter the biphasic mixture through a pad of Celite to mechanically break the emulsion.

Section 2: Quantitative Analysis of Reaction Conditions

To assist in protocol selection, the following table summarizes the causal relationship between reaction conditions, water removal strategies, and expected isolated yields.

Reaction SystemCatalyst (mol%)Water Removal StrategyWorkup BaseTypical Isolated YieldPrimary Failure Mode
Acid + MeOH (1:2) H2​SO4​ (10%)None (Reflux)1M NaOH45 - 55%Equilibrium limit; Ester hydrolysis
Acid + MeOH (1:10) H2​SO4​ (5%)Excess Reactant5% NaHCO3​ 75 - 80%Ether cleavage; Solvent waste
Acid + EtOH (1:3)p-TsOH (5%)Toluene + Dean-Stark5% NaHCO3​ > 92%None (Optimized standard)
Acid + MeOH (1:5)Amberlyst-15 (10%)3Å Sieves (Soxhlet)None (Filter)> 95%Sieve degradation if stirred directly
Section 3: Self-Validating Experimental Protocol

Optimized Synthesis of Ethyl 2-Phenoxypropionate Objective: Achieve >90% isolated yield using azeotropic water removal and mild catalysis. This protocol utilizes a built-in validation metric (water volume) to confirm reaction completion before workup.

Materials Required:

  • 2-Phenoxypropionic acid (1.0 equiv)

  • Absolute Ethanol (3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH· H2​O , 0.05 equiv)

  • Toluene (Reaction co-solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxypropionic acid (10.0 g, 60.2 mmol) in toluene (50 mL). Add absolute ethanol (8.3 g, 180.6 mmol) and p-TsOH· H2​O (0.57 g, 3.0 mmol).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C oil bath).

  • Equilibrium Monitoring (Self-Validation): Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 4–6 hours). Validation Check: The volume of water collected in the trap should closely approximate the theoretical yield (1.08 mL). If the volume is significantly lower, the reaction has stalled; check the oil bath temperature.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) to prevent the precipitation of any trace unreacted acid.

  • Mild Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with distilled water (1 x 30 mL), 5% aqueous NaHCO3​ (2 x 30 mL) to neutralize the p-TsOH, and saturated brine (1 x 30 mL) to break any micro-emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the pure ethyl 2-phenoxypropionate as a clear to pale-yellow oil.

References
  • Organic Chemistry Portal. "Fischer Esterification". Organic Chemistry Portal. URL:[Link]

  • Wikipedia. "Fischer–Speier esterification". Wikimedia Foundation. URL:[Link]

  • Chemistry Learner. "Fischer Esterification: Definition, Examples, and Mechanism". Chemistry Learner. URL:[Link]

  • ResearchGate. "Recent Advances in Biocatalytic Acylation of Alcohols as a Sustainable Target for Flavor and Fragrance Compounds". ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Addressing Incomplete Conversion in the Scale-Up of Methyl Propionate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of methyl propionate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl propionate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly incomplete conversion, encountered when scaling up from laboratory to pilot or production scales. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Conversion

This section is structured to help you identify the root cause of low yields in your methyl propionate synthesis and provides actionable steps to resolve the issue.

Issue 1: My reaction stalls, and the conversion to methyl propionate is significantly lower than expected after scaling up. Why is this happening?

Root Cause Analysis:

The most common reason for incomplete conversion in the Fischer-Speier esterification of propionic acid and methanol is the reversible nature of the reaction.[1][2][3] The reaction produces methyl propionate and water. As the concentration of water increases in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—begins to compete with the forward reaction.[4][5] At a certain point, the reaction reaches equilibrium, and no further net conversion to the ester will occur.

When scaling up, the removal of this water byproduct often becomes less efficient due to changes in the surface-area-to-volume ratio, leading to a more pronounced equilibrium limitation.[6]

Solutions:

To drive the reaction to completion, the equilibrium must be shifted towards the products, in accordance with Le Chatelier's principle.[2][3][7] This can be achieved in two primary ways:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), will shift the equilibrium to favor the formation of methyl propionate.[2][8] Using methanol as the solvent is a common strategy.[9] One study noted that increasing the alcohol excess from a 1:1 ratio to a 10-fold excess could increase the yield from 65% to 97%.[2]

  • Continuous Removal of Water: This is the most effective method for achieving high conversion.[1][4][8] As water is removed, the reverse reaction is suppressed, allowing the forward reaction to proceed to completion.[7] Common techniques for water removal include:

    • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective laboratory and pilot-scale technique.[2][4][7] An inert solvent (an entrainer) that forms a low-boiling azeotrope with water, such as toluene or hexane, is added to the reaction mixture.[9][10] The azeotrope boils off, condenses, and is collected in the Dean-Stark trap. The water, being denser than the solvent, separates and is collected, while the solvent overflows back into the reaction flask.[2][7]

    • Use of Dehydrating Agents: Molecular sieves or anhydrous salts like copper(II) sulfate can be added to the reaction mixture to sequester the water as it is formed.[1][9]

    • Reactive Distillation: In this advanced technique, the reaction and distillation occur in the same unit.[4][11] As the esterification proceeds in a distillation column, the water is continuously removed, driving the reaction to completion.[4][11] This method is particularly well-suited for continuous, large-scale industrial processes.[4]

Issue 2: My acid catalyst seems to lose its effectiveness over the course of the reaction or during reuse. What could be the cause?

Root Cause Analysis:

Catalyst deactivation can be a significant issue, especially in scaled-up or continuous processes. Several factors can contribute to the deactivation of acid catalysts like sulfuric acid or solid acid catalysts:

  • Water Inhibition: The water produced during the esterification reaction can deactivate the acid catalyst.[12][13] Water molecules can compete with the reactants for the active sites on the catalyst, thereby reducing the reaction rate.[13]

  • Poisoning: Impurities in the feedstock can strongly adsorb to the active sites of the catalyst, rendering them inactive.[13]

  • Leaching: In the case of solid or immobilized catalysts, the active catalytic species can leach from the support into the reaction medium, leading to a gradual loss of activity.[14][15]

Solutions:

  • Ensure Efficient Water Removal: As discussed in the previous issue, continuously removing water from the reaction mixture will not only shift the equilibrium but also help maintain the activity of the catalyst.[12]

  • Purify Reactants: Ensure that the propionic acid and methanol are of high purity and free from potential catalyst poisons.

  • Choose a Stable Catalyst: For processes requiring catalyst reuse, consider robust solid acid catalysts like ion-exchange resins or zeolites, which can offer easier separation and regeneration.[16]

  • Catalyst Regeneration: Depending on the nature of the catalyst and the cause of deactivation, regeneration may be possible. This can involve washing to remove adsorbed poisons or thermal treatments to remove coke deposits.[13]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams outline the Fischer esterification equilibrium and a logical troubleshooting workflow.

Fischer_Esterification_Equilibrium Fischer Esterification Equilibrium Reactants Propionic Acid + Methanol Products Methyl Propionate + Water Reactants->Products Esterification Products->Reactants Hydrolysis Water_Removal Water Removal (e.g., Dean-Stark) Products->Water_Removal Catalyst H+ Catalyst Catalyst->Reactants Water_Removal->Products Shifts Equilibrium (Le Chatelier's Principle)

Caption: The reversible nature of Fischer esterification and the role of water removal.

Troubleshooting_Workflow Troubleshooting Incomplete Conversion Start Incomplete Conversion Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Reactants Is an excess of methanol being used? Check_Water->Check_Reactants Yes Implement_DS Implement/Optimize Dean-Stark or other removal method Check_Water->Implement_DS No Check_Catalyst Is the catalyst active and sufficient? Check_Reactants->Check_Catalyst Yes Increase_Methanol Increase molar ratio of methanol Check_Reactants->Increase_Methanol No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Replace_Catalyst Increase catalyst loading or use fresh catalyst Check_Catalyst->Replace_Catalyst No Adjust_Temp Adjust temperature to reflux Check_Temp->Adjust_Temp No Success Conversion Improved Check_Temp->Success Yes Implement_DS->Check_Reactants Increase_Methanol->Check_Catalyst Replace_Catalyst->Check_Temp Adjust_Temp->Success

Sources

Optimization

minimizing side product formation during the synthesis of phenoxypropionates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the complex chemical dynamics involved in the synthesis of phenoxypropionate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the complex chemical dynamics involved in the synthesis of phenoxypropionates.

Phenoxypropionates are highly valuable structural motifs found in critical agrochemicals (e.g., haloxyfop, fenoxaprop) and pharmaceutical intermediates. Their synthesis typically relies on a Williamson ether-type SN​2 reaction between a phenol and an alkyl 2-halopropionate. However, the reaction is notoriously prone to side product formation, including racemization, C-alkylation, and ester hydrolysis. This guide provides self-validating protocols and mechanistic causality to ensure high-yield, enantiomerically pure workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My final phenoxypropionate product shows low enantiomeric excess (ee%). What is causing this racemization and how can I prevent it? A1: Racemization is the most critical failure point in the synthesis of optically active aryloxyphenoxypropionates [1]. The primary cause is the use of overly strong basic conditions (e.g., NaOH or KOH). The α -proton on the propionate moiety is highly acidic. Strong bases deprotonate this α -carbon, forming a planar enolate intermediate. Upon reprotonation, stereochemistry is irreversibly lost, yielding a racemic mixture. Solution: Transition to a milder base such as anhydrous potassium carbonate ( K2​CO3​ ). K2​CO3​ is sufficiently basic to deprotonate the phenol ( pKa​≈10 ) to form the reactive phenoxide nucleophile, but it is not strong enough to abstract the α -proton of the ester. Additionally, maintain reaction temperatures below 80°C, as elevated thermal energy lowers the activation barrier for enolization [1].

Q2: I am observing a significant amount of C-alkylated byproducts instead of the desired O-alkylated ether. How do I shift the regioselectivity? A2: Phenoxide ions are ambident nucleophiles, meaning they can attack the alkyl halide from either the oxygen atom or the ortho/para carbon atoms. The formation of C-alkylated side products is heavily influenced by solvent polarity and hydrogen bonding. Protic solvents (like ethanol or water) hydrogen-bond strongly with the phenoxide oxygen, reducing its nucleophilicity and forcing the reaction through the carbon center. Solution: Utilize specific aprotic solvents like chlorobenzene. While polar aprotic solvents (like DMSO) are common, empirical data shows that chlorobenzene maximizes optical purity (up to 92% ee) and strongly favors O-alkylation by providing a tightly coordinated transition state that suppresses competing side reactions [2].

Q3: When using hydroquinone as a starting material, I get a high yield of a di-substituted byproduct. How can I favor mono-substitution? A3: Hydroquinone possesses two equally reactive hydroxyl groups. If the molar ratio of the propionate alkylating agent is too high, or if the local concentration of the alkylating agent spikes during addition, di-substitution is inevitable [1]. Solution: Employ a strict stoichiometric excess of hydroquinone (typically 1.5 to 3.0 equivalents) relative to the halopropionate. Furthermore, add the halopropionate dropwise via a syringe pump to keep its steady-state concentration near zero.

Q4: My yield drops significantly during the aqueous workup, and I detect the corresponding propionic acid in the aqueous layer. What is going wrong? A4: You are experiencing unintended ester hydrolysis. Phenoxypropionate esters are susceptible to hydrolysis under both strongly acidic and basic aqueous conditions [3]. If your reaction utilized a base and is quenched directly into water without pH adjustment, the residual base catalyzes the cleavage of the ester bond, forming the water-soluble propionic acid. Solution: Quench the reaction mixture with a mild, dilute acid buffer (e.g., saturated NH4​Cl ) to neutralize residual base immediately before phase separation. Keep the workup temperature cold (<10°C) to kinetically slow down any hydrolysis.

Part 2: Quantitative Data Presentation

To easily compare the impact of reaction conditions on side product formation, refer to the quantitative summary below, derived from optimized industrial scale-up data [2, 4].

Reaction ParameterCondition TestedQuantitative OutcomeMechanistic Causality
Base Strength NaOH (Strong)< 50% ee (Racemic)Enolization via α -proton deprotonation
Base Strength K2​CO3​ (Mild)> 90% eeSelective phenol deprotonation only
Solvent DMSO (Polar Aprotic)74% ee, 78% YieldSolvation effects slightly favor side reactions
Solvent Chlorobenzene92% ee, 96% YieldTight transition state suppresses racemization
Stoichiometry 1:1 (Phenol:Ester)~30% Di-substitutionUncontrolled parallel reactions
Stoichiometry 1.5:1 (Phenol:Ester)< 5% Di-substitutionMass action favors mono-alkylation

Part 3: Experimental Protocol

Step-by-Step Methodology: Optimized Synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propionate

Objective: Maximize O-alkylation and preserve >95% ee while suppressing di-substitution and hydrolysis.

  • Phenoxide Generation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve hydroquinone (1.5 eq) in anhydrous chlorobenzene. Add finely powdered, anhydrous K2​CO3​ (1.2 eq).

    • Causality: Nitrogen prevents the oxidative degradation of hydroquinone into benzoquinone. Chlorobenzene enhances ee% compared to standard polar aprotic solvents [2].

  • Controlled Alkylation: Heat the suspension to 70°C. Using a syringe pump, add (S)-ethyl 2-chloropropionate (1.0 eq) dropwise over a period of 2 hours.

    • Causality: Slow addition prevents local concentration spikes, eliminating di-substitution [1]. The SN​2 mechanism ensures a clean inversion of stereochemistry, yielding the desired (R)-enantiomer [4].

  • Reaction Maturation: Stir the mixture at 70°C for 12 hours. Monitor via TLC until the halopropionate is completely consumed.

    • Causality: Keeping the temperature strictly < 80°C prevents E2 elimination (acrylate formation) and suppresses α -deprotonation (racemization).

  • Buffered Quench: Cool the mixture to 5°C using an ice bath. Quench the reaction with ice-cold saturated aqueous NH4​Cl . Extract the product with ethyl acetate.

    • Causality: The buffered quench neutralizes the K2​CO3​ safely, preventing base-catalyzed ester hydrolysis during the aqueous phase separation [3].

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization in a toluene/hexane mixture to upgrade optical purity.

Part 4: Reaction Pathway Visualization

G Start Phenol + Alkyl 2-Halopropionate Cond Base & Solvent (Reaction Conditions) Start->Cond Path1 S_N2 Attack at Oxygen (Desired Pathway) Cond->Path1 Path2 α-Proton Deprotonation (Strong Base) Cond->Path2 Path3 C-Nucleophilic Attack (Protic Solvents) Cond->Path3 Path4 E2 Elimination (High Temp) Cond->Path4 Product Optically Active Phenoxypropionate Path1->Product Racemic Enolate Formation (Racemization) Path2->Racemic C_Alk C-Alkylated Side Product Path3->C_Alk Acrylate Acrylate Byproduct Path4->Acrylate

Mechanistic pathways in phenoxypropionate synthesis: desired SN2 vs. competing side reactions.

References

  • Benchchem. "Technical Support Center: Synthesis of Optically Active 2-(4-hydroxyphenoxy)propionic Acid". Available at: 1

  • Google Patents. "CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity". Available at: 2

  • MDPI. "The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides". Available at: 3

  • ACS Publications. "Organic Process Research & Development Vol. 25 No. 8". Available at: 4

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Efficacy of Cyhalofop-Butyl and Fenoxaprop-p-Ethyl on Grass Weeds

This guide provides an in-depth technical comparison of two leading aryloxyphenoxypropionate (AOPP) herbicides, cyhalofop-butyl and fenoxaprop-p-ethyl. Designed for researchers, scientists, and agricultural professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two leading aryloxyphenoxypropionate (AOPP) herbicides, cyhalofop-butyl and fenoxaprop-p-ethyl. Designed for researchers, scientists, and agricultural professionals, this document synthesizes experimental data to objectively evaluate their performance in controlling grass weeds. We will explore their mechanisms of action, comparative efficacy, crop selectivity, and the protocols for their scientific validation.

Introduction: The Challenge of Grass Weed Management

Grass weeds are a primary biotic constraint in major cereal crops like rice, wheat, and barley, competing for essential resources and significantly reducing yields.[1] Cyhalofop-butyl and fenoxaprop-p-ethyl are both post-emergence herbicides widely used for the selective control of annual and perennial grass weeds.[2][3] Both belong to the Weed Science Society of America (WSSA) Group 1, functioning as Acetyl-CoA Carboxylase (ACCase) inhibitors.[4] Despite a shared mechanism, their chemical structures, crop selectivity, and efficacy spectrum exhibit critical differences that dictate their optimal use in integrated weed management programs.

Mechanism of Action: ACCase Inhibition

Both cyhalofop-butyl and fenoxaprop-p-ethyl function by inhibiting the ACCase enzyme, which is a critical component in the synthesis of fatty acids within susceptible grass species.[2][5] Fatty acids are essential for building and maintaining cell membranes. By blocking ACCase, these herbicides halt the production of lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and eventual plant death.[5][6]

The active form of cyhalofop-butyl is the cyhalofop acid, which is produced after the ester is metabolized within the plant.[3] This systemic herbicide is absorbed by the leaves and accumulates in the meristematic regions where it exerts its inhibitory effect.[6][7] Similarly, fenoxaprop-p-ethyl is absorbed through the foliage and translocated throughout the plant to disrupt cell development in the meristematic tissues.[2][8]

ACCase_Inhibition_Pathway Herbicides AOPP Herbicides (Cyhalofop-butyl, Fenoxaprop-p-ethyl) ACCase Acetyl-CoA Carboxylase (ACCase Enzyme) Herbicides->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcid Fatty Acid Synthesis MalonylCoA->FattyAcid Lipids Lipids for Cell Membranes FattyAcid->Lipids Death Weed Death FattyAcid->Death Blocked Pathway Growth Weed Growth & Cell Division Lipids->Growth

Caption: Workflow for a Herbicide Efficacy Field Trial.

Step-by-Step Methodology:

  • Site Selection and Preparation: Choose a location with a known history of uniform infestation by the target grass weed species. [9]Prepare the land according to standard local practices for the crop being planted.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with at least four replications to account for field variability. Each block will contain all treatments, including a weedy (untreated) control and a weed-free (hand-weeded) control for comparison. 3. Treatments: Include multiple rates of both cyhalofop-butyl and fenoxaprop-p-ethyl. A common approach is to test at the recommended label rate (1X), half the rate (0.5X), and double the rate (2X) to assess efficacy and crop safety margins. [9][10]4. Application: Apply herbicides post-emergence when the target weeds are in the 2-4 leaf stage, as they are most susceptible at this point. [11]Use a calibrated sprayer to ensure accurate and uniform application. Record key environmental data (temperature, humidity, wind speed) during application. [12]5. Data Collection and Assessment:

    • Weed Control: Evaluate weed density (plants per square meter) and weed biomass (dry weight) at set intervals (e.g., 14, 28, and 42 days after treatment - DAT). * Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a 0% (no injury) to 100% (complete crop death) scale. * Yield: Harvest the central rows of each plot to determine the final crop yield. 6. Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Conclusion and Recommendations

Both cyhalofop-butyl and fenoxaprop-p-ethyl are highly effective ACCase-inhibiting herbicides for the post-emergence control of grass weeds.

  • Cyhalofop-butyl is the preferred choice for weed management within rice cultivation due to its exceptional crop safety and efficacy against key rice weeds like barnyardgrass. [3][13]* Fenoxaprop-p-ethyl offers a broader spectrum of control and is suitable for use in a wider range of crops, particularly cereals and broadleaf crops. [2][14]Researchers should be mindful of potential phytotoxicity at higher rates in sensitive crops. [13] The choice between these two herbicides should be guided by the specific crop, the target weed spectrum, and local resistance management strategies. The application of robust, standardized experimental protocols is paramount for generating reliable data to inform these critical weed management decisions.

References

  • Cyhalofop-butyl Mode of Action: How This ACCase Inhibitor Controls Grassy Weeds. (2025, July 15). Google Search.
  • Cyhalofop-butyl - Regulations.gov. Regulations.gov.
  • A Comparative Guide to Cyhalofop-butyl and Other Aryloxyphenoxypropionate Herbicides. Benchchem.
  • Fenoxaprop-p-ethyl - Active Ingredient Page. Chemical Warehouse.
  • New herbicides - CYHALOFOP BUTYL: A NEW GRAMINICIDE FOR USE IN RICE. Weed Science Society of America.
  • How Fenoxaprop-p-ethyl Works in Rice and Wheat Fields. Hebei Hontai Biotech Co., Ltd.
  • Fenoxaprop-P-ethyl 140g/L + Antidote 35g/L EC Herbicide. POMAIS Agriculture.
  • Introduction to Cyhalofop-Butyl. Chico Crop Science Co., Ltd.
  • Safe rice field herbicide cyhalofop-butyl -it is expected to show its strength as a fly control spray. POMAIS.
  • Fenoxaprop-p-ethyl 120 g/L EC. Kenvos.
  • US EPA, Pesticide Product Label, LPI FENOXAPROP-P-ETHYL. (2024, November 27). US EPA.
  • Enhanced metabolism confers a high level of cyhalofop-butyl resistance in a Chinese sprangletop (Leptochloa chinensis (L.) Nees) population. PubMed.
  • Diverse mechanisms associated with cyhalofop-butyl resistance in Chinese sprangletop (Leptochloa chinensis (L.) Nees): Characterization of target-site mutations and metabolic resistance-related genes in two resistant populations. (2022, November 27). Frontiers.
  • Diagnosing ACCase inhibitor—cyhalofop-butyl resistance in Echinochloa crus-galli at various growth stages. Canadian Science Publishing.
  • General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management.
  • Pest Control Cyhalofop Butyl 30% OD Herbicide Weed Killer For Fields Grass Lawn. Hebei Bestar Bio-Technology Co., Ltd.
  • Cyhalofop-butyl 10.1% (Crop Protection - Herbicides). Behn Meyer.
  • Comparative efficacy of new herbicides in direct seeded rice. ResearchGate.
  • Fenoxaprop-P-ethyl (Ref: AE F046360). (2026, February 6). AERU.
  • guidelines for herbicide registration trials. Department of Agriculture.
  • Efficacy of doses of fenoxaprop-p-ethyl 69% EC and cyhalofop-butyl 10% EC on weed. (2022, March 3). Indian Society of Weed Science.
  • Cross-resistance of barnyardgrass [Echinochloa crus-galli (L.) P. Beauv.] to aryloxyphenoxypropionate herbicides. (2022, June 15). PubMed.
  • Confirmation and Characterization of Cyhalofop-Butyl–Resistant Chinese Sprangletop (Leptochloa chinensis) Populations from China. (2020, February 14). BioOne.
  • Efficacy of doses of fenoxaprop-p-ethyl 69% EC and cyhalofop-butyl 10% EC on weed growth, yield and economics in transplanted rice (Oryza sativa). (2022, December 30). Indian Journals.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). Australian Pesticides and Veterinary Medicines Authority.
  • Guidelines for the conduct of ehemical weed control trials in forage grasses grown for seed. Peace Country Forage Seed Association.
  • Differences of Herbicidal Symptoms Between Fenoxaprop-ethyl and Cyhalofop-butyl. (2025, August 7). ResearchGate.
  • Safety Evaluation of Cyhalofop-Butyl on Agronomic Traits and Antioxidant Enzyme Activities in Foxtail Millet. (2025, October 15). MDPI.
  • PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards.
  • Factors Shaping Herbicide Performance. (2023, July 18). GILBA SOLUTIONS.
  • Efficacy of doses of fenoxaprop-p-ethyl 69% EC and cyhalofop-butyl 10% EC on weed growth, yield and economics in transplanted rice (Oryza sativa). (2025, August 7). ResearchGate.
  • (PDF) Distribution and analysis of the mechanisms of resistance of barnyardgrass (Echinochloa crus-galli) to imidazolinone and quinclorac herbicides. ResearchGate.
  • Influence of Environmental Factors on the Efficacy of Postemergence Herbicides.. University of Nebraska - Lincoln.
  • Factors affecting herbicide performance. (2024, October 1). Digital Library.
  • Climate Change Influence on Herbicide Efficacy and Weed Management. IntechOpen.
  • C715 Herbicide Mode of Action. Southeast Research-Extension Center.

Sources

Validation

A Comparative Guide to Method Validation for HPLC Determination of Parabens and Phenoxyethanol

In the realm of pharmaceutical and cosmetic quality control, the accurate quantification of preservatives is paramount to ensuring product safety and stability. This guide provides an in-depth comparison of High-Performa...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical and cosmetic quality control, the accurate quantification of preservatives is paramount to ensuring product safety and stability. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of common parabens (methylparaben, ethylparaben, propylparaben) and phenoxyethanol. Grounded in scientific integrity, this document offers researchers, scientists, and drug development professionals a comprehensive resource for selecting and validating a suitable analytical method.

The Critical Role of Preservative Quantification

Parabens and phenoxyethanol are widely used antimicrobial preservatives in a variety of formulations, from topical gels and creams to oral syrups. Their function is to prevent the growth of bacteria, yeasts, and molds, thereby extending the shelf life and ensuring the safety of the product. However, regulatory bodies in many countries restrict the concentration of these preservatives. Therefore, robust and reliable analytical methods are essential for routine quality control to ensure that their levels are within the specified limits.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose, offering high sensitivity, specificity, and the ability to separate multiple analytes in a single run. Method validation is a critical component of this process, providing documented evidence that the analytical procedure is suitable for its intended purpose. This guide will delve into the validation of such methods, comparing different approaches and providing a detailed experimental protocol.

Comparative Analysis of HPLC Methods

The choice of HPLC method can significantly impact the efficiency and accuracy of the analysis. Below is a comparison of two common reversed-phase HPLC methods, highlighting the key chromatographic conditions and their implications.

Method A utilizes a C8 stationary phase with a ternary mobile phase, while Method B employs a more conventional C18 column with a binary mobile phase. The rationale behind these choices lies in the polarity and hydrophobicity of the target analytes. Parabens are a homologous series of p-hydroxybenzoic acid esters, and their hydrophobicity increases with the length of the alkyl chain. Phenoxyethanol is also a moderately polar compound.

A C8 column is less hydrophobic than a C18 column, which can sometimes provide better peak shape and resolution for moderately polar compounds. The inclusion of tetrahydrofuran in Method A's mobile phase can further fine-tune the selectivity of the separation. Method B, with its C18 column and simple acetonitrile-water mobile phase, represents a more standard approach that is often a good starting point for method development.

ParameterMethod AMethod B
Stationary Phase C8 (e.g., Lichrosorb, 150 x 4.6 mm, 5 µm)C18 (e.g., ZORBAX Eclipse XDB, 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)Acetonitrile and Water (gradient or isocratic)
Detection UV at 258 nmDiode Array Detector (DAD) for optimal wavelength selection
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min
Temperature AmbientControlled (e.g., 30-40 °C)

The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the available instrumentation. A Diode Array Detector (DAD), as suggested in Method B, offers the advantage of monitoring multiple wavelengths simultaneously, which can be beneficial for optimizing the detection of each compound and for peak purity analysis.

Method Validation: A Pillar of Trustworthiness

Method validation is a systematic process that confirms the suitability of an analytical method for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is also supported by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).

The following diagram illustrates the key validation parameters and their interconnectedness:

G cluster_0 Method Validation Workflow cluster_1 Core Validation Parameters (ICH Q2(R1)) Method Development Method Development Method Validation Method Validation Method Development->Method Validation Routine Use Routine Use Method Validation->Routine Use Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Accuracy->Precision Specificity->Accuracy Linearity->Accuracy Linearity->Precision Linearity->Range LOD->LOQ

Caption: Workflow of HPLC method validation, highlighting the core parameters as per ICH Q2(R1) guidelines.

Comparative Validation Data

The following table summarizes typical validation data for a robust HPLC method for the determination of phenoxyethanol and parabens, based on published studies.

Validation ParameterPhenoxyethanolMethylparabenEthylparabenPropylparaben
Linearity (r²) > 0.999> 0.999> 0.999> 0.999
Range (µg/mL) 5 - 1505 - 1505 - 1505 - 150
Accuracy (% Recovery) 98 - 10298 - 10298 - 10298 - 102
Precision (RSD %) < 2.0< 2.0< 2.0< 2.0
LOD (µg/mL) ~ 0.4~ 0.2~ 0.9~ 1.1
LOQ (µg/mL) ~ 1.4~ 0.8~ 3.1~ 3.6

These values demonstrate that a well-validated HPLC method can provide accurate and precise results over a defined concentration range. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for determining trace amounts of these preservatives.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for a validated reversed-phase HPLC method. This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Materials and Reagents
  • Reference standards of phenoxyethanol, methylparaben, ethylparaben, and propylparaben (analytical grade)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

  • Sample matrix (e.g., pharmaceutical gel, cosmetic cream)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and UV or DAD detector.

  • C8 analytical column (150 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v), pH adjusted to 3.0 with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of phenoxyethanol and each paraben in the mobile phase to prepare a concentrated stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity testing.

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., 1.0 g of gel) and dissolve it in a suitable solvent like methanol. Further dilute with the mobile phase to bring the analyte concentrations within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This is a critical step for maintaining the trustworthiness of the results.

G cluster_0 System Suitability Test (SST) Protocol Inject_Standard Inject Working Standard (n=6) Calculate_Parameters Calculate Key Parameters Inject_Standard->Calculate_Parameters Compare_Criteria Compare with Acceptance Criteria Calculate_Parameters->Compare_Criteria Proceed Proceed with Sample Analysis Compare_Criteria->Proceed Pass Troubleshoot Troubleshoot System Compare_Criteria->Troubleshoot Fail Troubleshoot->Inject_Standard

Caption: Decision workflow for the System Suitability Test (SST) prior to sample analysis.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation.
Resolution (Rs) Rs > 2.0 between adjacent peaksEnsures baseline separation of all analytes.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for replicate injectionsDemonstrates the precision of the injection and detection system.
Validation Experiments
  • Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention times of the analytes.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of the standards into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine these values based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability during normal use.

Conclusion

The selection and validation of an appropriate HPLC method are critical for the accurate and reliable determination of parabens and phenoxyethanol in pharmaceutical and cosmetic products. This guide has provided a comparative overview of common HPLC methods, a detailed framework for method validation based on international guidelines, and a step-by-step experimental protocol. By adhering to these principles of scientific integrity and best practices, researchers and quality control professionals can ensure the safety and efficacy of their products. The presented method, with its integrated system suitability tests, serves as a self-validating system, fostering confidence in the analytical results.

References

  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425. [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Element Lab Solutions. (2022). USP 621 Changes. [Link]

  • Kim, H. J., et al. (2017). Simultaneous Determination of 2-Phenoxyethanol and Parabens in Cosmetics and Foods by HPLC with Biphenyl Stationary Phase. ResearchGate. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. ResearchGate. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Scribd. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Determination of Phenoxyethanol, Methylparaben, Prop
Comparative

Comparative Environmental Fate of Mecoprop vs. Other Phenoxy Herbicides: A Technical Guide

Phenoxyalkanoic acid herbicides, including mecoprop (MCPP), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins widely utilized for broadleaf weed control. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxyalkanoic acid herbicides, including mecoprop (MCPP), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins widely utilized for broadleaf weed control. While they share similar modes of action and structural backbones, their environmental fates diverge significantly based on structural nuances—most notably, chirality.

This guide provides an objective, data-driven comparison of the environmental degradation kinetics, mechanistic pathways, and analytical workflows for mecoprop relative to 2,4-D and MCPA. It is designed for agrochemical researchers, environmental scientists, and regulatory professionals evaluating the ecological persistence of these compounds.

Structural Determinants of Environmental Fate

The environmental persistence of phenoxy herbicides is dictated by their susceptibility to microbial enzymatic cleavage.

  • 2,4-D and MCPA are derivatives of acetic acid and are achiral [1][2]. Their ether linkages are readily cleaved by ubiquitous soil dioxygenases (e.g., the tfdA gene product)[3].

  • Mecoprop is a derivative of propanoic acid and is chiral , existing as a racemic mixture of (R)- and (S)-enantiomers[4][5]. Only the (R)-enantiomer (mecoprop-p) is herbicidally active[4]. The stereocenter introduces a layer of complexity to its biodegradation, requiring stereospecific enzymes (such as rdpA and sdpA) for initial ether cleavage[3].

This chirality is the primary driver behind mecoprop's unique environmental behavior, particularly its enantioselective degradation and its persistence under anaerobic conditions compared to 2,4-D[6][7].

Comparative Degradation Kinetics

The dissipation of phenoxy herbicides is primarily mediated by microbial biodegradation, with photolysis playing a secondary role in aquatic surface environments[3][8]. Hydrolysis is negligible at environmentally relevant pH levels[3].

Aerobic vs. Anaerobic Soil and Water Dynamics

Under aerobic conditions, all three herbicides degrade relatively rapidly, preventing significant leaching into deep groundwater[8][9]. However, under anaerobic conditions (e.g., waterlogged soils, deep aquifers, methanogenic landfill plumes), their fates diverge sharply. 2,4-D continues to degrade exponentially (albeit slower), while mecoprop and MCPA become highly persistent[6][7].

Enantioselective Degradation of Mecoprop

In aerobic environments, microbial populations preferentially degrade the (S)-enantiomer of mecoprop[6][7]. As a result, the Enantiomer Fraction (EF) shifts, leading to an enrichment of the herbicidally active (R)-mecoprop in groundwater and leachates[4][10]. Monitoring this enantiomeric shift provides researchers with a self-validating biomarker to distinguish between biotic degradation (which alters the EF) and abiotic processes like dilution or sorption (which leave the EF racemic)[4][10].

Quantitative Fate Summary
ParameterMecoprop (MCPP)2,4-DMCPA
Aerobic Soil Half-Life (DT50) 7 – 10 days[8][11]6.2 – 10 days[1][11]10 – 24 days[11]
Anaerobic Soil Half-Life Highly Persistent (>100 days)[6]41 – 333 days[1]Persistent[2]
Surface Water Half-Life 3 – 1400 days[12]15 days[1]2 – 347 days[12]
Primary Degradate 4-chloro-2-methylphenol (4-CMP)[3]2,4-dichlorophenol (2,4-DCP)[1]4-chloro-2-methylphenol[8]
Chirality Chiral (Racemic or Enriched)[4]Achiral[1]Achiral

Mechanistic Pathways of Biodegradation

The initial and rate-limiting step in the biodegradation of these herbicides is the cleavage of the ether linkage. For 2,4-D, this is catalyzed by an α-ketoglutarate-dependent dioxygenase (tfdA)[3]. For mecoprop, stereospecific dioxygenases yield 4-chloro-2-methylphenol (4-CMP) and pyruvate[3]. The resulting phenolic intermediates undergo hydroxylation and subsequent ortho-ring cleavage via the beta-ketoadipate pathway, ultimately resulting in complete mineralization to CO₂, H₂O, and chloride ions[1][3].

Pathway Mecoprop Mecoprop (Chiral) Enz1 rdpA/sdpA Dioxygenase Mecoprop->Enz1 Ether Cleavage TwoFourD 2,4-D (Achiral) Enz2 tfdA Dioxygenase TwoFourD->Enz2 Ether Cleavage Inter1 4-chloro-2-methylphenol Enz1->Inter1 Inter2 2,4-dichlorophenol Enz2->Inter2 RingCleavage ortho-Ring Cleavage (Beta-Ketoadipate Pathway) Inter1->RingCleavage Hydroxylation Inter2->RingCleavage Hydroxylation Mineralization Mineralization (CO2 + H2O + Cl-) RingCleavage->Mineralization

Comparative aerobic biodegradation pathways of Mecoprop and 2,4-D.

Experimental Methodologies

To accurately assess the environmental fate of these compounds, researchers must utilize standardized, self-validating protocols. The following workflows detail the necessary steps to evaluate soil degradation and enantiomeric shifts.

Protocol 1: Soil Degradation Assay (Based on OECD 307)

This protocol determines the rate and route of transformation in soil[13].

  • Soil Collection & Preparation: Collect soil from the top 20 cm (A-horizon) and sieve to 2 mm[14]. Causality: Surface soils contain the highest microbial biomass necessary for aerobic degradation. Sieving ensures homogeneity and reproducible extraction.

  • Pre-incubation: Incubate the soil at 20°C for 2–7 days prior to dosing. Causality: Soil sampling and sieving disrupt the microbial community. Pre-incubation allows the biomass to stabilize and acclimatize, preventing artificial lag phases in degradation kinetics.

  • Radiolabel Spiking: Spike the soil with ¹⁴C-labeled mecoprop or 2,4-D (labeled at the aromatic ring)[13][14]. Causality: Using ¹⁴C-labeled isotopes is critical for establishing a complete mass balance, allowing researchers to track unextractable (bound) residues and volatile mineralized products (¹⁴CO₂).

  • Incubation: Maintain samples in the dark under controlled moisture (e.g., 50% maximum water holding capacity for aerobic, flooded for anaerobic)[13]. Causality: Dark incubation strictly isolates microbial degradation by eliminating abiotic photodegradation pathways[14].

  • Sampling & Extraction: Extract samples at defined intervals (e.g., 0, 3, 7, 14, 30, 60, 120 days) using an acetonitrile/water mixture[13].

  • Volatile Trapping: Route the headspace gas through NaOH traps. Causality: NaOH captures evolved ¹⁴CO₂, providing direct quantitative proof of complete mineralization rather than just primary transformation.

Workflow Start Soil Collection & Sieving (Top 20cm, 2mm sieve) Acclimate Pre-incubation (Microbial Acclimation) Start->Acclimate Spike Spike with 14C-Herbicide Acclimate->Spike Incubate Incubation in Dark (Aerobic/Anaerobic, 20°C) Spike->Incubate Sampling Time-Course Sampling (0-120 days) Incubate->Sampling Extraction Solvent Extraction (Acetonitrile/Water) Sampling->Extraction Analysis Chiral HPLC & LSC Analysis Extraction->Analysis

Experimental workflow for OECD 307 Aerobic/Anaerobic Soil Transformation.

Protocol 2: Enantiomer-Specific Chiral Chromatography for Mecoprop

To prove that mecoprop dissipation in the field is due to microbial action rather than dilution, researchers must track the Enantiomeric Ratio (ER)[4][10].

  • Solid-Phase Extraction (SPE): Pass aqueous environmental samples through an Oasis HLB (or equivalent) SPE cartridge. Causality: SPE concentrates trace levels of mecoprop while washing away humic acids and matrix interferences that cause baseline drift in chromatography.

  • Derivatization (If using GC-MS): Methylate the extracted mecoprop using diazomethane or BF3-methanol. Causality: Phenoxyalkanoic acids are highly polar and non-volatile; derivatization to methyl esters is required for successful gas chromatography. (Note: This step is bypassed if using LC-MS/MS).

  • Chiral Separation: Inject the sample into a High-Performance Liquid Chromatograph (HPLC) equipped with a cyclodextrin-based chiral stationary phase (e.g., Nucleodex beta-OH)[10]. Causality: Achiral columns cannot separate enantiomers. The chiral cavities of the cyclodextrin transiently interact with the (R)- and (S)-enantiomers at different affinities, allowing for baseline resolution and accurate quantification of the Enantiomeric Fraction.

References

  • The use of enantiomeric ratios to assess the fate of mecoprop in groundwater. BCPC. Available at: [Link]

  • EXTOXNET PIP - MECOPROP. Oregon State University. Available at: [Link]

  • Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. PubMed. Available at:[Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization (WHO). Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at:[Link]

  • Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge. SciSpace. Available at:[Link]

  • Environmental Fate of Chiral Pollutants – the Necessity of Considering Stereochemistry. CHIMIA. Available at: [Link]

  • Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop. ASM Journals. Available at: [Link]

  • Relative persistence of MCPA, MCPB and mecoprop in Saskatchewan soils. ResearchGate. Available at: [Link]

  • Aquatic Toxicology. MNHN. Available at:[Link]

  • Route and rate of degradation in soil – aerobic and anaerobic soil metabolism (OECD 307). FAO. Available at:[Link]

  • Biological Remediation of Phenoxy Herbicide-Contaminated Environments. IntechOpen. Available at: [Link]

Sources

Comparative

A Comparative Guide to Microbial Degradation Pathways for Phenoxy Acid Herbicides

Introduction Phenoxy acid herbicides, a class of synthetic auxins developed in the 1940s, have been instrumental in modern agriculture for the selective control of broadleaf weeds.[1][2] Their mechanism of action involve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxy acid herbicides, a class of synthetic auxins developed in the 1940s, have been instrumental in modern agriculture for the selective control of broadleaf weeds.[1][2] Their mechanism of action involves mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.[1][3] Commonly used examples include 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), dichlorprop, and mecoprop.[2][4] While effective, the widespread use of these compounds has raised environmental concerns due to their potential for soil and water contamination.[1][5]

Fortunately, various soil microorganisms have evolved the metabolic capacity to degrade these xenobiotic compounds, utilizing them as carbon and energy sources.[6] This microbial degradation is the primary mechanism for the removal of phenoxy acid herbicides from the environment.[6] Understanding the diverse biochemical pathways and the genetic machinery behind this biodegradation is crucial for researchers in environmental science, agriculture, and drug development. This guide provides an in-depth comparative analysis of the major microbial degradation pathways for phenoxy acid herbicides, supported by experimental data and detailed protocols for their study.

Core Degradation Pathways: A Tale of Two Dioxygenases

The microbial breakdown of phenoxy acid herbicides is typically initiated by the cleavage of the ether bond that links the aromatic ring to the aliphatic side chain.[2] This critical first step is catalyzed by two primary classes of enzymes, leading to two distinct, yet convergent, degradation pathways: the TfdA pathway and the CadA pathway .

The TfdA Pathway: An α-Ketoglutarate-Dependent Dioxygenase System

The most extensively studied pathway for the degradation of phenoxyacetic acids like 2,4-D and MCPA is initiated by the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate-dependent dioxygenase, commonly known as TfdA .[6][7] This enzyme is a non-heme iron dioxygenase that requires α-ketoglutarate and Fe(II) as co-substrates.[7][8] The TfdA enzyme catalyzes the conversion of the phenoxyacetic acid to its corresponding phenol and glyoxylate.[7][9] For example, 2,4-D is converted to 2,4-dichlorophenol (2,4-DCP).[10]

The genetic determinant for this enzyme, the tfdA gene, was first characterized in the bacterium Cupriavidus necator JMP134 (formerly Ralstonia eutropha) on the plasmid pJP4.[2][10] Subsequent research has revealed a wide diversity of tfdA and tfdA-like genes across various bacterial phyla, including Alpha-, Beta-, and Gammaproteobacteria.[7][8][9][11] These genes are often classified into different groups based on their sequence similarity.[7][11] For instance, a homolog designated tfdAα has been identified in α-Proteobacteria, sharing 56-60% sequence identity with the canonical tfdA genes.[7][8]

The CadA Pathway: A Rieske Non-Heme Iron Oxygenase System

An alternative pathway for the initial cleavage of the ether bond in phenoxy acid herbicides is mediated by a multi-component Rieske non-heme iron oxygenase system, encoded by the cad gene cluster.[1][12][13] The key enzyme complex, often referred to as CadA, is composed of large and small subunits of a terminal oxygenase (CadA and CadB, respectively) and a ferredoxin reductase.[1][12][13]

Unlike the TfdA system, the CadA system does not require α-ketoglutarate.[1] The cadABC genes encode the subunits of the 2,4-D oxygenase.[13] This pathway also results in the formation of the corresponding phenol.[13] The cad gene cluster was first identified in Bradyrhizobium sp. HW13, a bacterium isolated from a pristine environment.[13] Interestingly, some bacteria have been found to possess both tfdA and cadA genes, suggesting a dual capability for phenoxy acid degradation.[12][14][15]

Subsequent Degradation Steps: The Modified Ortho-Cleavage Pathway

Following the initial ether bond cleavage by either TfdA or CadA, the resulting chlorophenols are funneled into a common downstream pathway known as the modified ortho-cleavage pathway.[2] This pathway involves a series of enzymatic reactions that lead to the complete mineralization of the aromatic ring. The key genes and enzymes in this pathway, often found in the tfd gene cluster (tfdB, tfdC, tfdD, tfdE, and tfdF), are responsible for the following steps[5][14]:

  • Hydroxylation: The chlorophenol is hydroxylated to form a chlorocatechol, a reaction catalyzed by a chlorophenol hydroxylase encoded by the tfdB gene.[14]

  • Ring Cleavage: The aromatic ring of the chlorocatechol is cleaved by a chlorocatechol 1,2-dioxygenase (tfdC).[2][14]

  • Further Metabolism: The resulting muconate derivative is further processed by a series of enzymes, including a dichloromuconate cycloisomerase (tfdD), a carboxymethylene butenolidase (tfdE), and a maleylacetate reductase (tfdF), ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[14]

Visualizing the Degradation Pathways

The following diagrams illustrate the key differences and similarities between the TfdA and CadA initiated degradation pathways for 2,4-D.

TfdA_Pathway cluster_initial Initial Cleavage cluster_downstream Downstream Pathway (Modified Ortho-Cleavage) 2_4_D 2,4-Dichlorophenoxyacetic Acid (2,4-D) TfdA TfdA (α-ketoglutarate-dependent dioxygenase) 2_4_D->TfdA 2_4_DCP 2,4-Dichlorophenol (2,4-DCP) TfdA->2_4_DCP tfdA Glyoxylate Glyoxylate TfdA->Glyoxylate Chlorocatechol 3,5-Dichlorocatechol 2_4_DCP->Chlorocatechol tfdB Ring_Cleavage Ring Cleavage Products Chlorocatechol->Ring_Cleavage tfdC TCA_Intermediates TCA Cycle Intermediates Ring_Cleavage->TCA_Intermediates tfdD, tfdE, tfdF CadA_Pathway cluster_initial Initial Cleavage cluster_downstream Downstream Pathway (Modified Ortho-Cleavage) 2_4_D_cad 2,4-Dichlorophenoxyacetic Acid (2,4-D) CadA CadAB (Rieske non-heme iron oxygenase) 2_4_D_cad->CadA 2_4_DCP_cad 2,4-Dichlorophenol (2,4-DCP) CadA->2_4_DCP_cad cadAB Chlorocatechol_cad 3,5-Dichlorocatechol 2_4_DCP_cad->Chlorocatechol_cad tfdB Ring_Cleavage_cad Ring Cleavage Products Chlorocatechol_cad->Ring_Cleavage_cad tfdC TCA_Intermediates_cad TCA Cycle Intermediates Ring_Cleavage_cad->TCA_Intermediates_cad tfdD, tfdE, tfdF

Caption: The CadA-mediated degradation pathway for 2,4-D.

Comparative Analysis of Degradation Pathways

The existence of these two primary pathways highlights the evolutionary adaptation of microorganisms to degrade phenoxy acid herbicides. A comparative summary of their key features is presented below.

FeatureTfdA PathwayCadA Pathway
Enzyme Type α-Ketoglutarate-dependent dioxygenase [6][7]Rieske non-heme iron oxygenase [1][13]
Genetic Determinants tfdA, tfdAα [7][8]cadRABKC gene cluster [13]
Cofactor Requirement α-Ketoglutarate, Fe(II) [7][8]NAD(P)H, Fe(II)
Initial Products Corresponding phenol and glyoxylate [7]Corresponding phenol and acetate
Substrate Range Primarily phenoxyacetic acids (e.g., 2,4-D, MCPA) [1]Broader range including phenoxyacetic and phenoxypropionic acids [13]
Bacterial Groups Alpha-, Beta-, and Gammaproteobacteria [7][9]Primarily Alphaproteobacteria (e.g., Bradyrhizobium, Sphingomonas) [12][13]

Degradation of Other Phenoxy Acid Herbicides

While the degradation of phenoxyacetic acids is well-documented, microorganisms have also evolved pathways to break down other structurally related herbicides.

Phenoxypropionate and Phenoxybutyrate Degradation

The degradation of phenoxypropionate herbicides like mecoprop and dichlorprop often involves enantioselective enzymes. [16][17]For example, Sphingomonas herbicidovorans MH possesses two α-ketoglutarate-dependent dioxygenases, RdpA and SdpA , which exhibit opposite enantioselectivities for the degradation of dichlorprop and mecoprop. [2][16][18]These enzymes convert the phenoxypropionic acids to their corresponding phenols and pyruvate. [16] The degradation of phenoxybutyrate herbicides can proceed via β-oxidation of the side chain prior to or after the cleavage of the ether bond. [19]

Experimental Protocols for Studying Degradation Pathways

To facilitate research in this field, we provide the following detailed protocols for key experiments.

Experimental Workflow Overview

Experimental_Workflow Start Start: Sample Collection (Soil/Water) Microcosm Microcosm Setup & Incubation Start->Microcosm Sampling Time-Course Sampling Microcosm->Sampling Enrichment Enrichment & Isolation of Degrading Bacteria Microcosm->Enrichment Extraction Extraction of Herbicides & Metabolites Sampling->Extraction DNA_Extraction DNA Extraction Sampling->DNA_Extraction Analysis Chemical Analysis (HPLC/GC-MS) Extraction->Analysis Results Data Analysis & Interpretation Analysis->Results qPCR qPCR Analysis of Functional Genes (tfdA, cadA) DNA_Extraction->qPCR qPCR->Results Enzyme_Assay Enzyme Assays Enrichment->Enzyme_Assay Enzyme_Assay->Results

Sources

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